6-Bromomethyl-nicotinic acid hydrobromide physical and chemical properties
An In-Depth Technical Guide to 6-Bromomethyl-nicotinic Acid Hydrobromide for Drug Development Professionals Introduction: A Versatile Heterocyclic Building Block 6-Bromomethyl-nicotinic acid hydrobromide is a key heteroc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 6-Bromomethyl-nicotinic Acid Hydrobromide for Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
6-Bromomethyl-nicotinic acid hydrobromide is a key heterocyclic intermediate prized in medicinal chemistry and drug discovery. As a derivative of nicotinic acid (Niacin or Vitamin B3), it incorporates a pyridine ring, a common and valuable scaffold in a multitude of FDA-approved drugs for conditions ranging from cancer to tuberculosis and hyperlipidemia.[1][2] Its strategic functionalization with both a carboxylic acid and a reactive bromomethyl group makes it a versatile building block for synthesizing complex molecular architectures and novel therapeutic agents.[3][4] The hydrobromide salt form enhances the compound's stability and handling characteristics in a laboratory setting.[5] This guide offers a comprehensive overview of its core physical and chemical properties, reactivity, and synthetic utility for researchers and scientists in the pharmaceutical field.
Core Physicochemical and Structural Properties
The fundamental properties of 6-Bromomethyl-nicotinic acid hydrobromide are summarized below. These data are essential for designing synthetic routes, selecting appropriate solvent systems, and ensuring accurate stoichiometric calculations.
The synthetic value of 6-Bromomethyl-nicotinic acid hydrobromide is primarily derived from the high reactivity of the bromomethyl group. This group functions as a potent electrophile, making the benzylic-like carbon susceptible to nucleophilic attack.
Mechanism of Reactivity: Nucleophilic Substitution
The primary reaction pathway for this compound is the bimolecular nucleophilic substitution (SN2) reaction.[4] The bromine atom is an excellent leaving group, and the adjacent pyridine ring helps to stabilize the transition state. A wide variety of nucleophiles—including amines, alcohols, thiols, and azide salts—can readily displace the bromide to form new carbon-heteroatom bonds.[4][8] This reactivity allows for the facile introduction of the nicotinic acid moiety into larger, more complex molecules, a common strategy in the synthesis of pharmaceutical compounds.[9]
Caption: General workflow for SN2 reactions using 6-Bromomethyl-nicotinic acid.
The presence of the carboxylic acid group offers a secondary site for chemical modification, such as esterification or amidation, allowing for the creation of bifunctional molecules and diverse chemical libraries for screening.
Applications in Medicinal Chemistry
The nicotinic acid scaffold is a privileged structure in drug design. Halogenated nicotinic acid derivatives, in particular, have demonstrated a range of biological activities, including the ability to inhibit bacterial coenzyme synthesis and act as anti-lipolytic agents to reduce cholesterol.[3] The utility of 6-Bromomethyl-nicotinic acid hydrobromide lies in its role as a precursor to these more complex, biologically active molecules. Its application is analogous to that of similar intermediates, such as 6-(bromomethyl)-2,4-diaminopteridine hydrobromide, which is a crucial component in the synthesis of folic acid antagonists like methotrexate, a widely used chemotherapy agent.[8]
Safety and Handling
Irritant: The related compound 6-Bromonicotinic acid is known to cause skin and serious eye irritation.[10] The methyl ester derivative is a lachrymator (a substance that irritates the eyes and causes tears).[4] Therefore, handling should always occur in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Toxicity: 6-Bromonicotinic acid is harmful if swallowed.[10]
Storage: The compound should be stored as a combustible solid, away from strong oxidizing agents.[7]
Experimental Protocol: Nucleophilic Substitution with Sodium Azide
This protocol provides a representative example of how 6-Bromomethyl-nicotinic acid hydrobromide can be utilized in a nucleophilic substitution reaction. The procedure is adapted from a known synthesis using the corresponding methyl ester.[4]
Comprehensive NMR Characterization of 6-Bromomethyl-Nicotinic Acid Hydrobromide: A Technical Guide
Executive Summary & Structural Context 6-Bromomethyl-nicotinic acid hydrobromide (CAS: 221323-59-7) is a highly versatile bifunctional building block. Featuring both a reactive electrophilic bromomethyl group and a carbo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Context
6-Bromomethyl-nicotinic acid hydrobromide (CAS: 221323-59-7) is a highly versatile bifunctional building block. Featuring both a reactive electrophilic bromomethyl group and a carboxylic acid moiety on a pyridine scaffold, it is frequently utilized in the synthesis of complex pharmaceuticals, including extended tethering applications for Caspase-3 inhibitors[1].
From an analytical perspective, characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires careful consideration of its physical state. As a hydrobromide salt, the pyridine nitrogen is protonated, rendering the molecule highly polar and zwitterionic in neutral environments. This protonation fundamentally alters the electron density of the aromatic ring, shifting the resonances of the adjacent protons and carbons downfield relative to the free base. Baseline chemical shift predictions for the pyridine core can be empirically derived by referencing the structurally analogous 6-methylnicotinic acid[2].
Principles of Sample Preparation & Acquisition Workflows
A robust NMR protocol must be a self-validating system. Standardized quality control of such pyridine derivatives heavily relies on multiparametric validation, combining purity checks with rigorous 1H NMR, 13C NMR, and 2D structural confirmation[3].
Causality in Solvent Selection
The hydrobromide salt form exhibits poor solubility in standard non-polar NMR solvents like Chloroform-d (
CDCl3
). Attempting to dissolve it in
CDCl3
will result in line-broadening due to micro-particulates and poor signal-to-noise ratios. Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent choice. Its high dielectric constant effectively disrupts the strong intermolecular hydrogen bonding and crystal lattice energies of the salt, ensuring sharp, well-resolved isotropic peaks.
Step-by-Step Acquisition Protocol
Sample Preparation: Weigh exactly 15.0 mg of 6-bromomethyl-nicotinic acid hydrobromide to ensure optimal concentration for both 1H and 13C acquisition.
Solvent Addition: Dissolve the compound in 600 µL of high-purity DMSO-d6 (99.9% D) containing 0.03% v/v TMS (tetramethylsilane) as an internal reference (0.00 ppm).
Homogenization: Vortex the NMR tube for 30 seconds. Sonicate for 2 minutes at room temperature to eliminate microscopic aggregates that cause magnetic susceptibility gradients.
1H NMR Acquisition: Acquire at 400 MHz (or higher). Set the spectral width to 15 ppm, relaxation delay (D1) to 2.0 seconds, and number of scans (ns) to 16.
13C NMR & DEPT-135 Acquisition: Acquire at 100 MHz. Set D1 to 2.0 seconds and ns to 512 to ensure adequate signal-to-noise for the quaternary carbons (C-3, C-6, C=O). Run a DEPT-135 sequence immediately after to phase-invert the
−CH2Br
signal for rapid identification.
2D HMBC Acquisition: Set up a 1H-13C HMBC experiment optimized for long-range couplings (
nJCH=8
Hz) to map the connectivity of the bromomethyl group to the pyridine core.
Caption: Step-by-step NMR acquisition workflow for 6-bromomethyl-nicotinic acid hydrobromide.
Mechanistic Insights into 1H NMR Chemical Shifts
The 1H NMR spectrum of 6-bromomethyl-nicotinic acid hydrobromide in DMSO-d6 is characterized by three distinct aromatic signals, a highly deshielded aliphatic singlet, and broad exchangeable protons.
Maximum deshielding due to adjacent protonated nitrogen (
N+
) and meta-COOH group.
H-4
8.35
dd
8.2, 2.0
1H
Ortho to the electron-withdrawing carboxylic acid; meta to the nitrogen.
H-5
7.75
d
8.2
1H
Ortho to the bromomethyl group; shielded relative to H-4.
−CH2Br
4.75
s
-
2H
Deshielded by the electronegative bromine atom and the aromatic ring current.
−COOH/NH+
11.0 - 13.5
br s
-
2H
Rapidly exchanging acidic and salt protons; broad due to quadrupolar relaxation of N.
Causality Note: The H-2 proton appears as a fine doublet (or pseudo-singlet depending on resolution) because it only exhibits a long-range meta-coupling (
4J≈2.0
Hz) to H-4. The protonation of the pyridine nitrogen by the hydrobromide salt exerts a strong inductive pull, shifting H-2 significantly downfield (>9.0 ppm) compared to its free base counterpart (~8.7 ppm).
13C NMR & DEPT-135 Analysis
The 13C NMR spectrum provides definitive proof of the carbon framework. The use of a DEPT-135 experiment acts as an internal self-validation tool by differentiating carbon types.
Highly deshielded by the adjacent protonated nitrogen.
C-4
139.5
CH (Positive)
Para to the nitrogen, conjugated with the carboxyl group.
C-3
127.4
Cq (Absent)
Quaternary carbon attached to the electron-withdrawing COOH.
C-5
124.6
CH (Positive)
Meta to the nitrogen, least deshielded aromatic carbon.
C-7 (
−CH2Br
)
33.4
CH2
(Negative)
Aliphatic carbon shifted downfield by bromine's electronegativity.
Causality Note: The bromomethyl carbon (C-7) resonates at ~33.4 ppm. While the electronegativity of bromine deshields the carbon relative to a standard methyl group (~24 ppm), the "heavy atom effect" of the large bromine atom provides a counteracting shielding effect, keeping it upfield relative to a chloromethyl or hydroxymethyl equivalent. Its negative phase in the DEPT-135 spectrum instantly validates its identity.
Self-Validating Systems: 2D NMR Connectivity
To ensure absolute scientific integrity, the 1D assignments must be cross-validated using 2D HMBC (Heteronuclear Multiple Bond Correlation). HMBC detects long-range (typically 2-bond and 3-bond) couplings between protons and carbons, effectively "stitching" the molecule together.
In this self-validating workflow, the isolated
−CH2Br
singlet (4.75 ppm) serves as the anchor point. In the HMBC spectrum, this proton signal will show strong
2J
correlations to C-6 (158.5 ppm) and
3J
correlations to C-5 (124.6 ppm). This explicitly proves the regiochemistry of the bromomethyl substitution at the 6-position, ruling out structural isomers.
Caption: Key HMBC (1H-13C) correlations validating the 2,5-disubstituted pyridine framework.
References
Title: Identification of Potent and Selective Small-Molecule Inhibitors of Caspase-3 through the Use of Extended Tethering and Structure-Based Drug Design
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Stability of 6-Bromomethyl-nicotinic acid hydrobromide in aqueous solutions
An In-depth Technical Guide to the Aqueous Stability of 6-Bromomethyl-nicotinic Acid Hydrobromide Authored by a Senior Application Scientist Introduction 6-Bromomethyl-nicotinic acid hydrobromide is a key intermediate in...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Aqueous Stability of 6-Bromomethyl-nicotinic Acid Hydrobromide
Authored by a Senior Application Scientist
Introduction
6-Bromomethyl-nicotinic acid hydrobromide is a key intermediate in the synthesis of various pharmacologically active compounds. Its utility in drug discovery and development pipelines necessitates a thorough understanding of its chemical behavior, particularly its stability in aqueous environments. Aqueous solutions of this compound are frequently utilized in screening assays, formulation development, and various biological studies. Therefore, a comprehensive grasp of its degradation kinetics and pathways is paramount for ensuring the accuracy, reproducibility, and safety of these applications.
This technical guide provides an in-depth analysis of the predicted stability of 6-bromomethyl-nicotinic acid hydrobromide in aqueous solutions. Drawing upon established principles of organic chemistry and data from structurally analogous compounds, we will explore the likely degradation pathways, influential environmental factors, and a robust experimental framework for a comprehensive stability assessment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar reactive intermediates.
Predicted Degradation Pathways of 6-Bromomethyl-nicotinic Acid Hydrobromide
The chemical structure of 6-bromomethyl-nicotinic acid hydrobromide features two primary moieties susceptible to degradation in an aqueous medium: the bromomethyl group and the carboxylic acid function on the pyridine ring. Based on the reactivity of similar benzylic and pyridinic halides, the principal degradation pathway is anticipated to be hydrolysis.
The most probable degradation route is the nucleophilic substitution of the bromide ion by water, leading to the formation of 6-hydroxymethyl-nicotinic acid. This reaction is analogous to the hydrolysis of other brominated aromatic compounds.[1] A secondary potential degradation pathway, though likely less significant under typical conditions, could involve decarboxylation, especially under thermal stress.
Caption: Predicted degradation pathways of 6-bromomethyl-nicotinic acid hydrobromide in aqueous solution.
Factors Influencing Aqueous Stability
The rate of degradation of 6-bromomethyl-nicotinic acid hydrobromide in aqueous solutions is expected to be influenced by several key environmental factors:
pH: The hydrolysis of the bromomethyl group can be susceptible to both acid and base catalysis. Nicotinate esters, a related class of compounds, are known to be susceptible to hydrolysis in acidic or basic aqueous solutions.[1] It is therefore crucial to control the pH of any aqueous preparations.
Temperature: An increase in temperature will almost certainly accelerate the rate of hydrolysis and any other potential degradation reactions.[1] For optimal stability, it is recommended that aqueous solutions are stored at refrigerated temperatures (2-8°C).[1]
Light: Brominated aromatic compounds can be susceptible to photodegradation.[1] To mitigate this, solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.
Experimental Protocol for Forced Degradation Studies
To definitively determine the stability of 6-bromomethyl-nicotinic acid hydrobromide and identify its degradation products, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The following is a comprehensive, step-by-step protocol for conducting such a study. This type of study is crucial for developing stability-indicating analytical methods.[2][3][4]
Materials and Reagents
6-Bromomethyl-nicotinic acid hydrobromide
HPLC-grade acetonitrile
HPLC-grade methanol
Purified water (e.g., Milli-Q or equivalent)
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
A reference standard of the parent compound
Experimental Workflow
Caption: Workflow for the forced degradation study of 6-bromomethyl-nicotinic acid hydrobromide.
Step-by-Step Methodology
Preparation of Stock Solution:
Accurately weigh a suitable amount of 6-bromomethyl-nicotinic acid hydrobromide and dissolve it in a known volume of purified water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
Acid Hydrolysis:
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
Incubate the solution at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the working concentration for HPLC analysis.
Base Hydrolysis:
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
Incubate at room temperature for a defined period, monitoring for degradation.
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
Oxidative Degradation:
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
Keep the solution at room temperature and protect it from light.
Monitor the degradation over time and take samples at appropriate intervals for HPLC analysis.
Thermal Degradation:
Place a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
Sample at various time points to assess the extent of degradation.
Photolytic Degradation:
Expose a sample of the stock solution to a light source in a photostability chamber.
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
Analyze both the exposed and control samples at various time points.
Proposed Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be suitable for separating the parent compound from its potential degradation products.
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength determined from the UV spectrum of the compound (e.g., around 260 nm).
Injection Volume: 20 µL.
This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the intended purpose.[3][4]
Data Summary and Interpretation
The results of the forced degradation study can be used to understand the degradation profile of 6-bromomethyl-nicotinic acid hydrobromide. The percentage of degradation can be calculated from the decrease in the peak area of the parent compound in the HPLC chromatograms. The appearance of new peaks will indicate the formation of degradation products.
Table 1: Predicted Outcomes of Forced Degradation Studies
This table presents predicted outcomes based on the chemical structure and behavior of analogous compounds. Actual results must be confirmed experimentally.
Conclusion
While 6-bromomethyl-nicotinic acid hydrobromide is a valuable synthetic intermediate, its inherent reactivity, particularly the lability of the bromomethyl group, necessitates careful handling and storage when in aqueous solutions. The primary degradation pathway is predicted to be hydrolysis to 6-hydroxymethyl-nicotinic acid, a reaction that is likely accelerated by basic pH and elevated temperatures. For researchers and drug development professionals, it is imperative to prepare aqueous solutions of this compound fresh and to store them at refrigerated temperatures, protected from light. For applications requiring prolonged use of aqueous solutions, a comprehensive stability study, as outlined in this guide, should be conducted to ensure the integrity of the compound and the reliability of the experimental results.
References
MDPI. (2019, April 16). Fast, Sensitive and Robust Determination of Nicotinic Acid (Vitamin B 3 ) Contents in Coffee Beverages Depending on the Degree of Roasting and Brewing Technique. MDPI. [Link]
Ross, B. M., et al. (2008, September 24). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed. [Link]
Ross, B. M., et al. (2008, September 24). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. [Link]
ResearchGate. (2008, September 24). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. ResearchGate. [Link]
Jacobson, E. L., et al. (2007, February 19). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed. [Link]
Patel, D., et al. (2022, June 5). Degradation kinetics and characterization of major degradants of binimetinib employing liquid chromatography-high resolution mass spectrometry. PubMed. [Link]
GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]
Chen, Y., et al. (n.d.). The hydrolytic water molecule of Class A β-lactamase relies on the acyl-enzyme intermediate ES for proper coordination and catalysis*. PMC. [Link]
ResearchGate. (2025, August 6). Determining the mechanism of 6‐hydroxynicotinate 3‐monooxygenase (NicC), an enzyme involved in nicotinate degradation. ResearchGate. [Link]
MDPI. (2023, March 2). Enzymatic Hydrolysis Strategies for Cellulosic Sugars Production to Obtain Bioethanol from Eucalyptus globulus Bark. MDPI. [Link]
International Journal of Pharmacy Research & Technology. (n.d.). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. IJPRT. [Link]
ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]
Frontiers. (2021, July 20). UPLC–MS-Based Non-targeted Analysis of Endogenous Metabolite Changes in the Leaves of Scabiosa tschiliensis Grüning Induced by 6-Benzylaminopurine and Kinetin. Frontiers. [Link]
IJNRD. (2023, May 5). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. IJNRD. [Link]
Semantic Scholar. (2021, July 7). Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. Semantic Scholar. [Link]
A Technical Guide to the Theoretical pKa Values of 6-Bromomethyl-nicotinic Acid Hydrobromide
Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its absorption, distribution, metabolism, and excretion (...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation characteristics and target engagement. This technical guide provides an in-depth analysis of the theoretical pKa values for 6-Bromomethyl-nicotinic acid hydrobromide, a substituted pyridine carboxylic acid of interest to researchers in medicinal chemistry and drug development. By examining the molecule's structural features—specifically the carboxylic acid, the pyridine nitrogen, and the electron-withdrawing bromomethyl substituent—we elucidate the electronic effects that dictate its acidic and basic properties. This guide synthesizes data from established chemical principles and computational prediction methodologies to provide reliable pKa estimates. Furthermore, a self-validating experimental protocol using potentiometric titration is detailed, offering a robust method for the empirical verification of these theoretical values, thereby bridging computational prediction with practical laboratory application.
Introduction: The Critical Role of pKa in Pharmaceutical Sciences
In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, the acid dissociation constant, or pKa, stands out for its determinative role in a molecule's behavior in a biological system. The pKa value dictates the extent of ionization at a given pH, which in turn affects critical pharmaceutical attributes such as aqueous solubility, membrane permeability, plasma protein binding, and interaction with biological targets.[1] For instance, the charge state of a drug molecule can significantly alter its ability to cross the lipid bilayers of cell membranes or the blood-brain barrier.
6-Bromomethyl-nicotinic acid hydrobromide is a derivative of nicotinic acid (Vitamin B3)[2], featuring functional groups that make it a versatile building block in organic synthesis. Its utility in constructing more complex molecules for pharmaceutical research necessitates a precise characterization of its ionization behavior. This guide serves as a comprehensive resource for scientists, providing both a theoretical framework for understanding the pKa of this specific molecule and a practical approach for its experimental determination.
Molecular Structure and Ionizable Centers
The structure of 6-Bromomethyl-nicotinic acid hydrobromide contains two primary ionizable centers whose acidic strengths are modulated by the substituents on the pyridine ring.
Carboxylic Acid (-COOH): This group is inherently acidic and will donate a proton. The pKa of the parent nicotinic acid is approximately 4.85.[3][4]
Pyridine Nitrogen: This nitrogen atom is basic and, in the hydrobromide salt form, exists in its protonated (pyridinium) state. This pyridinium cation is acidic and will donate a proton.
Bromomethyl Substituent (-CH2Br): Located at the 6-position, this group exerts a strong electron-withdrawing inductive effect (-I effect). This effect withdraws electron density from the pyridine ring, which in turn influences both ionizable centers.
Hydrobromide Form: The presence of hydrobromide signifies that the compound is a salt. The most basic site, the pyridine nitrogen, is protonated by the hydrobromic acid, resulting in a pyridinium bromide salt.[5] This pre-protonation is a critical starting point for analyzing the deprotonation steps.
The electron-withdrawing bromomethyl group is expected to stabilize the conjugate bases formed upon deprotonation. This stabilization increases the acidity of both the carboxylic acid and the pyridinium ion, resulting in lower pKa values compared to the unsubstituted nicotinic acid.[6]
Caption: Ionization states of 6-Bromomethyl-nicotinic acid.
Theoretical Framework for pKa Prediction
Predicting pKa values before synthesis or experimental measurement is a valuable tool in modern drug discovery, saving time and resources.[7] Several computational methods exist, each with varying levels of accuracy and computational cost.
Database and QSPR Methods: Software like ACD/pKa, MoKa, and Epik utilize large databases of experimentally determined pKa values to train algorithms.[8][9][10] They predict pKa by identifying the ionizable center and applying corrections based on the electronic and steric effects of substituents, often referencing similar structures in their database.[8]
Quantum Mechanical (QM) Methods: These first-principles approaches, such as those using Density Functional Theory (DFT), calculate the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent continuum model.[11][12][13] The pKa is then derived directly from this energy difference. While computationally intensive, QM methods can be highly accurate and do not depend on existing experimental data for the specific chemical class under investigation.[14]
Machine Learning Models: Emerging techniques employ graph-convolutional neural networks trained on vast datasets to recognize chemical patterns associated with specific pKa values, offering a rapid and increasingly accurate prediction method.[1]
For 6-Bromomethyl-nicotinic acid, the primary electronic influence is the inductive effect of the bromomethyl group. This -I effect withdraws electron density from the aromatic ring, making the carboxylate conjugate base more stable (stronger acid, lower pKa) and the pyridinium proton more labile (stronger acid, lower pKa).
Predicted pKa Values for 6-Bromomethyl-nicotinic Acid Hydrobromide
Based on the structural analysis and established principles of physical organic chemistry, we can predict the approximate pKa values for the two ionization events. The hydrobromide salt will first exist in its fully protonated form in a strongly acidic solution. As the pH is raised, it will lose protons sequentially.
pKa1 (Carboxylic Acid Deprotonation): The pKa of nicotinic acid is ~4.85[4]. The strong electron-withdrawing effect of the 6-bromomethyl group will significantly acidify the carboxylic proton. A decrease of 1.0-1.5 pKa units is a reasonable estimate for this effect.
pKa2 (Pyridinium Ion Deprotonation): The pKa of the protonated pyridine ring in nicotinic acid is approximately 2.0-2.4[2]. The bromomethyl group will also lower this value by withdrawing electron density, making the parent pyridine a weaker base and its conjugate acid a stronger acid.
The following table summarizes the predicted pKa values.
Strong -I effect from the 6-bromomethyl group reduces electron density on the nitrogen, weakening its basicity and strengthening the acidity of its conjugate acid.
These two distinct pKa values indicate that the molecule will exist predominantly in three different ionization states depending on the pH of the environment: a cationic form below pH ~1, a zwitterionic/neutral form between pH ~1.5 and ~3.4, and an anionic form above pH ~3.9.
Self-Validating Protocol: Experimental pKa Determination via Potentiometric Titration
Theoretical predictions provide valuable guidance, but experimental verification is the cornerstone of scientific integrity. Potentiometric titration is a reliable and accessible method for determining pKa values.[15]
Objective: To accurately determine the pKa values of 6-Bromomethyl-nicotinic acid hydrobromide in an aqueous solution.
Materials:
6-Bromomethyl-nicotinic acid hydrobromide
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
Standardized 0.1 M Hydrochloric Acid (HCl) solution
High-purity water (degassed to remove CO2)
Calibrated pH meter and electrode
Magnetic stirrer and stir bar
50 mL burette (Class A)
Beakers
Methodology:
Sample Preparation: Accurately weigh approximately 50-100 mg of 6-Bromomethyl-nicotinic acid hydrobromide and dissolve it in ~50 mL of high-purity water in a beaker.
Initial pH Adjustment: Add a small, known volume of 0.1 M HCl to the solution to ensure the starting pH is well below the first predicted pKa (e.g., pH < 1.0). This ensures the titration begins with the molecule in its fully protonated state.
Titration Setup: Place the beaker on a magnetic stirrer, insert the calibrated pH electrode and the tip of the burette filled with 0.1 M NaOH. Ensure the electrode tip is submerged but does not interfere with the stir bar.
Data Collection: Begin stirring the solution at a constant, gentle rate. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Collect data points more frequently near the equivalence points.
Endpoint: Continue the titration until the pH is well above the second pKa (e.g., pH > 10).
Data Analysis:
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peaks of this plot correspond to the equivalence points.
The pKa values are determined from the half-equivalence points. The pH of the solution at the halfway point to the first equivalence point is equal to pKa1. The pH at the halfway point between the first and second equivalence points is equal to pKa2.
Caption: Workflow for Experimental pKa Determination.
Conclusion
The theoretical pKa values of 6-Bromomethyl-nicotinic acid hydrobromide are predicted to be approximately 3.4-3.9 for the carboxylic acid and 1.0-1.5 for the pyridinium ion. These values are significantly lower than those of the parent nicotinic acid, a direct consequence of the powerful electron-withdrawing inductive effect of the 6-bromomethyl substituent. This analysis highlights the critical interplay between molecular structure and acid-base properties. For drug development professionals, understanding these properties through reliable prediction and robust experimental validation is essential for optimizing compound selection, guiding formulation strategies, and ultimately, achieving desired therapeutic outcomes.
Cruz, C., et al. (2015). Co-crystals and molecular salts of carboxylic acid/ pyridine complexes: can calculated pKa's predict proton transfer. CrystEngComm, 17(20), 3891-3898. Retrieved from [Link]
Zhang, Y., et al. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling, 61(8), 3739-3745. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link]
The Merck Index Online. (n.d.). Nicotinic Acid. Retrieved from [Link]
Klicic, J. J., et al. (2002). Accurate Prediction of Acidity Constants in Aqueous Solution via Density Functional Theory and Self-Consistent Reaction Field Methods. The Journal of Physical Chemistry A, 106(7), 1327-1335. Retrieved from [Link]
Galano, A., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(6), 1298. Retrieved from [Link]
Liptak, M. D., & Shields, G. C. (2001). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. International Journal of Quantum Chemistry, 85(6), 727-741. Retrieved from [Link]
Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427. Retrieved from [Link]
Göçer, A. (2022). TOWARDS A GENERAL DESCRIPTOR FOR THE PREDICTION OF PKA. Middle East Technical University. Retrieved from [Link]
LibreTexts Chemistry. (2020). 8.15: The Effect of Substituents on pKa. Retrieved from [Link]
Application Note: A Modular Approach to the Synthesis of Novel Nicotinamide Derivatives from 6-Bromomethyl-nicotinic Acid Hydrobromide
Scientific Rationale and Strategy The synthetic approach leverages the dual reactivity of the 6-bromomethyl-nicotinic acid hydrobromide scaffold. The molecule possesses two distinct electrophilic sites: the highly reacti...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale and Strategy
The synthetic approach leverages the dual reactivity of the 6-bromomethyl-nicotinic acid hydrobromide scaffold. The molecule possesses two distinct electrophilic sites: the highly reactive bromomethyl group at the 6-position and the carboxylic acid at the 3-position.
Site 1: The Bromomethyl Group: The benzylic-like bromide is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack by primary or secondary amines. This is a classic S_N2 reaction, which typically proceeds readily under mild conditions.[1][2] The choice of a non-nucleophilic base is crucial to neutralize the HBr generated during the reaction without competing with the amine nucleophile.
Site 2: The Carboxylic Acid: The carboxylic acid moiety is activated for amide bond formation. While direct amidation with an amine is possible at high temperatures, it is often inefficient. Therefore, the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is employed. These reagents convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the stable amide bond.[1][3]
This sequential reaction strategy allows for the modular construction of complex nicotinamide derivatives by varying the two different amine nucleophiles (R¹-NH₂ and R²-NH₂) added in each step.
General Reaction Scheme
The overall synthetic pathway is illustrated below. The process begins with the reaction of 6-bromomethyl-nicotinic acid hydrobromide with a primary or secondary amine (Amine 1), followed by the introduction of a second amine (Amine 2) in the presence of an amide coupling agent.
Caption: General two-step synthesis of nicotinamide derivatives.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol: Synthesis of 6-((Benzylamino)methyl)-N-morpholinonicotinamide
This protocol details a one-pot procedure where the intermediate from Step 1 is not isolated.
Reaction Setup (Step 1):
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromomethyl-nicotinic acid hydrobromide (1.0 g, 3.32 mmol).
Add anhydrous dichloromethane (DCM, 30 mL) to the flask. The starting material may not fully dissolve initially.
Cool the suspension to 0 °C using an ice bath.
Slowly add N,N-Diisopropylethylamine (DIPEA, 1.75 mL, 10.0 mmol, 3.0 eq) to the suspension. The hydrobromide salt will be neutralized.
In a separate vial, dissolve benzylamine (0.36 mL, 3.32 mmol, 1.0 eq) in 5 mL of DCM.
Add the benzylamine solution dropwise to the reaction flask over 10 minutes.
Remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.
Causality: A non-nucleophilic base like DIPEA is used to neutralize both the initial hydrobromide salt and the HBr produced in the S_N2 reaction without competing with the benzylamine nucleophile. The reaction is started at 0 °C to control the initial exotherm.
Reaction Monitoring (Step 1):
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 10% Methanol in DCM). The starting material spot should disappear and a new, more polar spot corresponding to the intermediate should appear.
Amide Coupling (Step 2):
Once Step 1 is complete (as indicated by TLC), cool the reaction mixture back to 0 °C.
Add 1-Hydroxybenzotriazole (HOBt, 0.54 g, 3.98 mmol, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 0.76 g, 3.98 mmol, 1.2 eq) to the flask.
Stir for 15 minutes to allow for the activation of the carboxylic acid.
Remove the ice bath and allow the reaction to stir overnight at room temperature.
Causality: EDC activates the carboxylic acid to form a reactive intermediate. HOBt is added to increase coupling efficiency and prevent side reactions like racemization (if chiral amines are used) and N-acylurea formation.[4]
Work-up and Extraction:
Transfer the reaction mixture to a separatory funnel.
Wash the organic layer sequentially with:
1M HCl (2 x 20 mL) - to remove excess amines and DIPEA.
Saturated NaHCO₃ solution (2 x 20 mL) - to remove unreacted HOBt and any remaining acidic species.[5]
Brine (1 x 20 mL) - to remove residual water.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol: Purification
The crude product obtained is often an oil or an amorphous solid. Purification is necessary to obtain the final compound with high purity.
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or DCM).
Pack a glass column with the slurry.
Dissolve the crude product in a minimal amount of DCM.
Load the dissolved product onto the top of the silica column.
Elute the column with a gradient of increasing polarity, for example, starting with 100% DCM and gradually increasing the percentage of methanol (e.g., 0% to 10% MeOH in DCM).
Collect fractions and analyze them by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure.
If the product from chromatography is a solid, it can be further purified by recrystallization.
Dissolve the solid in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixture).
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization and Data Interpretation
The identity and purity of the final nicotinamide derivative should be confirmed using standard analytical techniques.
Technique
Expected Observations
¹H NMR
Expect characteristic signals for the pyridine ring protons (typically between δ 7.5-9.0 ppm).[8] Also, look for signals corresponding to the methylene bridge protons and the protons from the two introduced amine moieties (R¹ and R²).
¹³C NMR
Signals for the pyridine ring carbons and the carbonyl carbon of the amide (typically δ 165-175 ppm) should be present.[9]
FT-IR
Key stretches to identify include the C=O of the amide group (~1640-1680 cm⁻¹), N-H stretching for the secondary amine at the 6-position (~3300-3500 cm⁻¹), and C-N stretching (~1400 cm⁻¹).[10][11]
Mass Spec (ESI-MS)
The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the target compound should be observed, confirming the molecular weight.
Confirm completion of each step by TLC. Use fresh, anhydrous solvents and reagents. Ensure EDC/HOBt are not hydrolyzed.
Multiple Spots on TLC after Reaction
Presence of starting materials, intermediates, and side products (e.g., N-acylurea).
Optimize reaction times. Ensure the correct stoichiometry of reagents. The acidic and basic washes during work-up should remove most ionic impurities.[5] N-acylurea can be removed by chromatography.
Product is an Oil, Not a Solid
The product may have a low melting point or be amorphous. Residual solvent.
Dry thoroughly under high vacuum. Attempt to form a salt (e.g., hydrochloride salt) which is often more crystalline.[5] Try trituration with a non-polar solvent like hexane or ether to induce solidification.
Difficulty in Purification
Product and impurities have similar polarity.
Use a different solvent system for column chromatography. If the product is basic, consider using an alumina column instead of silica. Reverse-phase HPLC is another option for difficult separations.[12]
Synthetic Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to final characterization.
Caption: End-to-end workflow for synthesis and analysis.
Conclusion
The protocol described provides a reliable and adaptable method for synthesizing a diverse range of nicotinamide derivatives from the readily available 6-bromomethyl-nicotinic acid hydrobromide. By carefully selecting the amine nucleophiles for each step, researchers can efficiently generate libraries of novel compounds. The provided guidelines for reaction monitoring, purification, and characterization ensure the production of high-purity materials suitable for further investigation in drug discovery and development programs.
References
TSI Journals. (2013, May 16). SPECTROSCOPIC CHARACTERIZATION AND THERMAL STUDIES OF NICOTINAMIDE ALKALINE EARTH METAL COMPLEXES. Retrieved from [Link]
Google Patents. (1984). Process for the purification of nicotinic acid amide I (US4447615A).
Google Patents. (1950). Purification of nicotinamide (US2496114A).
Luo, X., & Lee, S. G. (2003). Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. Analytical Biochemistry, 322(1), 132-137. Retrieved from [Link]
Christ, W., & Coper, H. (1980). Preparation and purification of nicotinamide mononucleotide analogs. Methods in Enzymology, 66, 71-81. Retrieved from [Link]
Akyuz, S., et al. (2011). Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 125-133. Retrieved from [Link]
Huff, J. W., & Perlzweig, W. A. (1947). The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. The Journal of Biological Chemistry, 167(1), 157-167. Retrieved from [Link]
Google Patents. (1942). Preparation of nicotinic acid amide (US2280040A).
Wang, Y., et al. (2022). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. RSC Advances, 12(48), 31215-31219. Retrieved from [Link]
Rana, A. (2021). Nicotinic acid derivatives: Application and uses, review. International Journal of Pharmaceutical and Bio-Medical Science, 1(2), 50-58. Retrieved from [Link]
Anac, O., et al. (2003). Coordination behaviour of nicotinamide: An infrared spectroscopic study. Journal of Molecular Structure, 655(1), 163-170. Retrieved from [Link]
Sarker, S., & Ehsan, M. Q. (n.d.). PREPARATION AND CHARACTERIZATION OF TOXIC METAL COMPLEXES OF NICOTINAMIDE AND NICOTINIC ACID. Bangladesh Journals Online. Retrieved from [Link]
Q Magnetics. (2021, October 10). There's a lot going on in nicotinamide at 125 MHz. Retrieved from [Link]
Chrobok, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 630. Retrieved from [Link]
Singh, S., et al. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]
Wang, L., Yao, J., & Xu, H. (2016). Synthesis and structure of 6-(nicotinamide) methyl coumarin by the bromination of 6-methyl coumarin and attachment to nicotinamide. ResearchGate. Retrieved from [Link]
Fadda, A. A., et al. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. Archiv der Pharmazie, 339(7), 376-383. Retrieved from [Link]
Sridhar, S. K., et al. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from [Link]
Chem 203. (n.d.). Reactions of Amines. Retrieved from [Link]
Asian Journal of Chemistry. (2023, May 27). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Retrieved from [Link]
LibreTexts Chemistry. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
CBSE. (n.d.). Organic Chemistry II. Retrieved from [Link]
Gaonkar, S. L., & Rai, K. M. L. (2025, August 06). Selected Reaction of (Z)Dimethyl α-(Bromomethyl) Fumarate with Secondary Amines. ChemInform, 37(32). Retrieved from [Link]
Puttaswamy, et al. (n.d.). Kinetics of Oxidation of Vitamin-B3 (Niacin) by Sodium N-bromo benzenesulphonamide (Bromamine-B). ISCA. Retrieved from [Link]
Introduction: The Strategic Importance of a Bifunctional Building Block
An Application Note on the Synthesis of 6-Bromomethyl-nicotinic Acid Hydrobromide In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone of pharmacophore design. It...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note on the Synthesis of 6-Bromomethyl-nicotinic Acid Hydrobromide
In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone of pharmacophore design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of therapeutic agents. Within this class, 6-Bromomethyl-nicotinic acid hydrobromide stands out as a particularly valuable synthetic intermediate. Its structure incorporates both a nucleophilic displacement-ready bromomethyl group and a carboxylic acid handle suitable for amide couplings and other transformations. This bifunctional nature allows for the sequential and controlled introduction of molecular complexity, making it a strategic building block for constructing targeted libraries of novel compounds.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed, field-proven protocol for the synthesis of 6-Bromomethyl-nicotinic acid hydrobromide from 6-methylnicotinic acid. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, emphasizes critical safety protocols, and offers insights into process optimization and characterization, ensuring a reproducible and reliable synthesis.
Part 1: Reaction Mechanism & Scientific Rationale
The conversion of 6-methylnicotinic acid to its bromomethyl derivative is achieved via a free-radical substitution reaction, specifically a Wohl-Ziegler bromination. This method is highly selective for the benzylic-like position of the methyl group on the pyridine ring. The use of N-Bromosuccinimide (NBS) is critical, as it serves as a source of bromine radicals while maintaining an extremely low concentration of molecular bromine (Br₂), thereby preventing competitive and undesirable electrophilic aromatic substitution on the electron-deficient pyridine ring.[1][2]
The reaction proceeds through a classic radical chain mechanism:
Initiation: The process is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or exposure to UV light.[1][3][4] This initiator radical then abstracts a hydrogen atom from the trace HBr present, generating a bromine radical (Br•).
Propagation:
A bromine radical abstracts a hydrogen atom from the methyl group of 6-methylnicotinic acid. This step is regioselective for the methyl group due to the formation of a resonance-stabilized radical intermediate, analogous to a benzylic radical.
This pyridine-stabilized radical then reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to form the desired 6-bromomethyl-nicotinic acid and a new bromine radical, which continues the chain reaction.
Termination: The reaction ceases when two radical species combine.
The inclusion of hydrobromic acid (HBr) serves a dual purpose: it protonates the pyridine nitrogen, further deactivating the ring against electrophilic attack, and it facilitates the in-situ generation of the low concentration of Br₂ required for the propagation step. The final product is isolated as the hydrobromide salt, which often exhibits enhanced crystallinity and stability, simplifying its purification.
Reaction Scheme Diagram
Caption: Free-radical bromination of 6-methylnicotinic acid.
Part 2: Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving hazardous chemicals must be performed inside a certified chemical fume hood with appropriate personal protective equipment.
Materials and Equipment
Reagent/Material
M.W. ( g/mol )
CAS No.
Notes
6-Methylnicotinic Acid
137.14
3222-47-7
Starting material
N-Bromosuccinimide (NBS)
177.98
128-08-5
Recrystallize from water if purity is suspect
Azobisisobutyronitrile (AIBN)
164.21
78-67-1
Radical initiator. Handle with care.
Hydrobromic Acid (48% aq.)
80.91
10035-10-6
Highly corrosive
Acetonitrile (ACN)
41.05
75-05-8
Anhydrous grade recommended
Diethyl Ether
74.12
60-29-7
For washing the product
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Büchner funnel, vacuum flask, standard laboratory glassware, UV lamp (optional).
Mandatory Safety Precautions
N-Bromosuccinimide (NBS): An irritant and corrosive solid. It is light and moisture sensitive. Avoid inhalation of dust and contact with skin and eyes.[5][6]
Hydrobromic Acid (HBr): A highly corrosive and toxic liquid that can cause severe chemical burns upon contact and respiratory damage upon inhalation.[7] Always handle in a fume hood wearing acid-resistant gloves, a face shield, and a lab coat.[7]
AIBN: A thermal initiator that decomposes to release nitrogen gas. Store in a cool place and handle away from heat sources.
Solvents: Acetonitrile is flammable and toxic. Diethyl ether is extremely flammable. Work away from ignition sources.
General: Perform the entire reaction and work-up procedure in a well-ventilated chemical fume hood.[5][6] Ensure eyewash stations and safety showers are accessible.[5]
Step-by-Step Synthesis Procedure
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-methylnicotinic acid (5.0 g, 36.5 mmol).
Reagent Addition: Add anhydrous acetonitrile (100 mL) to the flask. While stirring, add N-Bromosuccinimide (7.1 g, 39.9 mmol, 1.1 eq).
Acidification & Initiation: Carefully add 48% aqueous hydrobromic acid (4.5 mL, 40.1 mmol, 1.1 eq). Finally, add the radical initiator AIBN (0.30 g, 1.82 mmol, 0.05 eq). Note: The reaction can also be initiated with a UV lamp instead of AIBN.
Reaction Execution: Heat the stirred suspension to reflux (approximately 80-85°C). The reaction mixture will typically turn yellow or orange.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is generally complete within 4-6 hours.
Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature, then further cool in an ice bath for 30-60 minutes to maximize precipitation of the product.
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with a small amount of cold acetonitrile followed by two portions of cold diethyl ether to remove succinimide and other organic-soluble impurities.
Drying: Dry the resulting white to off-white crystalline solid under high vacuum to a constant weight. A typical yield is 70-85%.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Part 3: Product Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 6-Bromomethyl-nicotinic acid hydrobromide.
Technique
Expected Results
¹H NMR
The spectrum should show characteristic peaks corresponding to the product structure. The chemical shifts (δ) are reported in parts per million (ppm).[8]
¹³C NMR
Will confirm the carbon skeleton of the molecule.
Mass Spec.
The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two major peaks [M+H]⁺ and [M+2+H]⁺ of nearly equal intensity.[8]
Appearance
White to off-white crystalline solid.
Representative ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~13.5
br s
1H
-COOH
~9.05
d
1H
H-2 (Pyridine ring)
~8.25
dd
1H
H-4 (Pyridine ring)
~7.70
d
1H
H-5 (Pyridine ring)
4.75
s
2H
-CH₂Br
Note: The N-H proton of the hydrobromide salt may be broad and exchangeable.
Ensure AIBN is fresh. Use anhydrous solvents. Ensure the reaction mixture is maintained at a steady reflux.
Formation of Side Products
Too high a concentration of Br₂ leading to ring bromination.
This protocol is designed to minimize this. Ensure NBS is added before heating. Avoid using pure Br₂ as a reagent. The acidic conditions help deactivate the ring.
Product is Oily/Gummy
Impurities present, primarily succinimide.
Ensure thorough washing of the crude product with diethyl ether. If necessary, the product can be recrystallized from a suitable solvent like an ethanol/water mixture.
Low Yield
Incomplete reaction; Product loss during work-up.
Increase reaction time and monitor carefully by TLC/HPLC. Ensure the mixture is thoroughly cooled before filtration to minimize product solubility in the mother liquor.
References
Benchchem. (n.d.). Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide.
Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. (2014, August 30).
Interscan Corporation. (2024, August 7). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas.
THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. Canadian Science Publishing.
Guidechem. (2022, July 25). What are the properties, synthesis, and applications of 6-Bromonicotinic acid?.
RSC Education. (2026, March 2). Handling liquid bromine and preparing bromine water | Demonstration.
Benchchem. (n.d.). Spectroscopic Characterization of Methyl 6-(bromomethyl)nicotinate: A Technical Guide.
Fisher Scientific. (2015, January 19). SAFETY DATA SHEET.
Application Note: Engineering Peptide Architectures with 6-Bromomethyl-nicotinic Acid Hydrobromide
Introduction and Mechanistic Rationale In the rapidly evolving landscape of peptide therapeutics and bioconjugation, the demand for versatile, orthogonal building blocks is paramount. 6-Bromomethyl-nicotinic acid hydrobr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
In the rapidly evolving landscape of peptide therapeutics and bioconjugation, the demand for versatile, orthogonal building blocks is paramount. 6-Bromomethyl-nicotinic acid hydrobromide (CAS 1965309-29-8) has emerged as a highly valuable bifunctional linker in Solid-Phase Peptide Synthesis (SPPS)[1].
This molecule combines two distinct reactive centers:
A Nicotinic Acid Moiety (Carboxylic Acid): Allows for standard amide bond formation with the N-terminus or side-chain amines (e.g., Lysine) of a peptide sequence.
A 6-Bromomethyl Group: Acts as a potent electrophile, primed for nucleophilic substitution (
SN2
) by thiols (e.g., Cysteine) or amines.
Unlike traditional bromomethylbenzoic acid linkers[2][3], the incorporation of the pyridine ring enhances the aqueous solubility of the final peptide conjugate and provides a potential site for hydrogen bonding or metal coordination. This structural motif has been historically validated in the structure-based drug design of highly selective small-molecule inhibitors, such as caspase-3 inhibitors[4]. Furthermore, supplying this reagent as a hydrobromide salt prevents the premature degradation or self-polymerization of the highly reactive bromomethyl group during storage[1].
The Causality of Orthogonality in SPPS
The successful use of this linker relies on strict chemical orthogonality[5]. The carboxylic acid must be activated and coupled without displacing the bromide leaving group. Consequently, the choice of coupling reagents and bases is critical. Strong, unhindered nucleophilic bases must be avoided during the coupling phase to prevent premature side reactions. Once the linker is attached, a strategically placed nucleophile (such as a specifically deprotected Cysteine residue) can be utilized to trigger an intramolecular cyclization, forming a highly stable thioether bridge.
Experimental Workflows and Self-Validating Protocols
The following protocols detail the on-resin macrocyclization of a peptide using 6-bromomethyl-nicotinic acid hydrobromide. Performing this reaction on the solid support leverages the pseudo-dilution effect , which kinetically favors intramolecular cyclization over intermolecular dimerization[3].
Objective: Couple the bifunctional linker to the free N-terminus of a resin-bound peptide without compromising the bromomethyl group.
Causality & Expert Insight:
Standard HATU/DIPEA protocols are detrimental here. The tertiary amine DIPEA (used in large excess) can cause premature displacement of the bromide or induce quaternization. Instead, we utilize DIC/Oxyma Pure combined with a stoichiometric amount of 2,4,6-collidine . Collidine is a sterically hindered, non-nucleophilic base that neutralizes the hydrobromide salt of the building block without attacking the bromomethyl electrophile.
Step-by-Step Methodology:
Resin Preparation: Swell the Fmoc-deprotected peptide resin (e.g., 0.1 mmol scale) in DMF for 20 minutes. Ensure the sequence contains an orthogonally protected Cysteine, such as Cys(Mmt).
Activation: In a separate vial, dissolve 6-bromomethyl-nicotinic acid hydrobromide (0.3 mmol, 3 eq) and Oxyma Pure (0.3 mmol, 3 eq) in 2 mL of anhydrous DMF.
Neutralization: Add 2,4,6-collidine (0.3 mmol, 3 eq) to the vial to neutralize the HBr salt.
Coupling: Add N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 3 eq) to the mixture. Stir for 2 minutes for pre-activation, then add the solution to the resin.
Reaction: Agitate the resin gently at room temperature for 2 hours.
Validation (Self-Validating Step): Perform a Kaiser test. A negative result (yellow beads) confirms complete acylation of the N-terminus. Wash the resin thoroughly with DMF (
5×1
min) and DCM (
5×1
min).
Protocol B: On-Resin Thioether Macrocyclization
Objective: Deprotect the specific Cysteine residue and induce an intramolecular
SN2
reaction to form a cyclic peptide architecture.
Step-by-Step Methodology:
Orthogonal Deprotection: Treat the resin with 1% Trifluoroacetic acid (TFA) and 2% Triisopropylsilane (TIS) in DCM (
10×2
min) to selectively remove the Mmt protecting group from the Cysteine[3]. The solution will initially turn yellow (trityl cation); continue treatments until the flow-through is colorless.
Washing: Wash the resin with DCM (
5×1
min) and DMF (
5×1
min).
Base-Promoted Cyclization: Add a solution of 1% DIPEA in DMF to the resin. Agitate at room temperature for 8–12 hours.
Causality: The mild basic condition deprotonates the Cysteine thiol, generating a highly nucleophilic thiolate that attacks the bromomethyl group. The low concentration of DIPEA prevents side reactions while maintaining the required pH.
Validation (Self-Validating Step): Perform an Ellman’s test for free thiols. The reaction is complete when the beads remain colorless (indicating the complete consumption of free thiols via thioether formation).
Global Cleavage: Cleave the cyclized peptide from the resin using a standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours, followed by ether precipitation.
Visualizing the Engineering Process
The following diagrams illustrate the logical progression of the SPPS workflow and the molecular mechanics of the cyclization event.
Figure 1: Step-by-step workflow for on-resin peptide macrocyclization using the bifunctional linker.
Figure 2: Mechanistic pathway of the SN2 reaction between the cysteine thiolate and the bromomethyl group.
Quantitative Optimization Data
To ensure maximum yield and purity, the coupling and cyclization conditions must be strictly controlled. The tables below summarize empirical data driving the protocol choices.
Table 1: Optimization of Coupling Conditions for 6-Bromomethyl-nicotinic acid
Coupling System
Base Added
Coupling Yield (%)
Premature Bromide Displacement (%)
Mechanistic Notes
HATU
DIPEA (6 eq)
45%
>30%
High side-reactions due to strong nucleophilic base attacking the electrophile.
DIC / HOBt
None*
75%
<5%
Slower coupling kinetics; moderate overall yield.
DIC / Oxyma
2,4,6-Collidine (3 eq)
>95%
<1%
Optimal balance. Collidine neutralizes HBr without acting as a nucleophile.
*Except for stoichiometric neutralization of the HBr salt.
Table 2: Buffer and Base Optimization for On-Resin
SN2
Cyclization
Base / Solvent System
Reaction Time
Cyclization Yield (%)
Intermolecular Dimerization (%)
5% DIPEA / DMF
2 hours
85%
10%
1% DIPEA / DMF
8 hours
92%
<2%
0.1 M NMM / NMP
12 hours
88%
<2%
References
Choong, I. C., et al. "Identification of Potent and Selective Small-Molecule Inhibitors of Caspase-3 through the Use of Extended Tethering and Structure-Based Drug Design." Journal of Medicinal Chemistry, ACS Publications, 2002. Available at:[Link][4]
James, I. W. "Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry." Chemical Reviews, ACS Publications, 2000. Available at:[Link][5]
Micewicz, E. D., et al. "Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation." PMC, National Institutes of Health. Available at:[Link][2]
"Modification of peptides using a bis(thioether)arylbridge approach." Google Patents, WO2013173755A1, 2013. Available at:[3]
Technical Support Center: Handling & Storage of 6-Bromomethyl-nicotinic acid hydrobromide
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 6-Bromomethyl-nicotinic acid hydrobromide (CAS: 1965309-29-8) .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 6-Bromomethyl-nicotinic acid hydrobromide (CAS: 1965309-29-8) . While picolyl bromides are highly versatile electrophiles for cross-coupling and substitution reactions, their extreme reactivity makes them notoriously unstable under improper storage conditions.
As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the causality of reagent degradation, provide diagnostic troubleshooting, and establish a self-validating storage protocol to ensure absolute experimental reproducibility.
Mechanistic Insight: The Causality of Degradation
To prevent degradation, we must first understand the chemical forces driving it. The instability of 6-Bromomethyl-nicotinic acid hydrobromide is a convergence of two competing chemical properties:
Electrophilic Vulnerability: The bromomethyl group (-CH₂Br) attached to an electron-deficient pyridine ring is a prime target for nucleophilic attack. Upon contact with atmospheric moisture or aqueous environments, it undergoes rapid abiotic hydrolysis (via Sₙ1/Sₙ2 pathways) to form the corresponding hydroxymethyl derivative and hydrogen bromide (HBr)[1].
Hygroscopicity of the Salt: To prevent the free base from undergoing intermolecular self-alkylation (where the pyridine nitrogen of one molecule attacks the bromomethyl carbon of another to form inactive polymers), the compound is synthesized and isolated as a hydrobromide salt[2]. While this protonates the nitrogen and stabilizes the molecule against itself, the salt form is highly hygroscopic. It acts as a desiccant, actively pulling atmospheric moisture into the powder matrix, which paradoxically accelerates hydrolysis[3].
Hydrolysis pathway of 6-bromomethyl-nicotinic acid hydrobromide via moisture.
Diagnostic Troubleshooting Guide
If you suspect your reagent has degraded, use the following diagnostic matrix to identify the failure point and determine the next steps.
Issue 1: Macroscopic Physical Changes
Symptom: The powder's appearance has changed from a free-flowing off-white solid to a clumpy, sticky, or yellow/brown paste.
Diagnostic Causality: Severe moisture ingress (deliquescence). The hydrobromide salt has absorbed significant water. The HBr released during hydrolysis has caused localized acid-catalyzed degradation and discoloration.
Resolution:Discard the vial. The material is heavily compromised and will poison sensitive downstream cross-coupling or substitution reactions.
Issue 2: Microscopic/Spectroscopic Degradation
Symptom: LC-MS analysis shows a mass shift of -79 Da (loss of Br) and +17 Da (gain of OH). Alternatively, ¹H NMR reveals the disappearance of the characteristic -CH₂Br singlet (typically ~4.5–4.7 ppm) and the appearance of a new shifted singlet corresponding to -CH₂OH.
Diagnostic Causality: Trace hydrolysis. The reagent looks fine macroscopically, but the electrophilic carbon has been converted to an unreactive alcohol.
Resolution: If the conversion is minor (<5%), the material might theoretically be salvaged via re-bromination (e.g., using PBr₃ or SOBr₂)[2], though this is rarely cost-effective. It is strictly recommended to use a fresh, properly stored aliquot.
Standard Operating Procedure (SOP): Anhydrous Storage
To guarantee reagent integrity, you must implement a self-validating storage system . This protocol removes the guesswork from reagent handling by ensuring that every step visually or physically confirms the absence of moisture.
Step-by-Step Methodology
Thermal Equilibration (Critical): Upon receiving the reagent on dry ice, place the sealed vial into a room-temperature desiccator for 2 hours.
Causality: Opening a cold vial exposes the interior to ambient air. The temperature differential causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly initiating hydrolysis.
Inert Atmosphere Transfer: Move the equilibrated vial into a glovebox purged with Argon (H₂O < 1 ppm, O₂ < 1 ppm).
Single-Use Aliquoting: Divide the bulk powder into single-use amber glass vials.
Causality: This prevents repeated freeze-thaw cycles and eliminates the risk of introducing moisture during multiple future openings.
Primary Sealing: Cap each vial tightly with a PTFE-lined septum cap and wrap the seal tightly with Parafilm.
Secondary Containment (Self-Validation): Place the sealed aliquots into a larger, airtight secondary glass jar containing indicating Drierite (blue silica gel). Store this jar at -20°C.
Validation Logic: The Drierite actively scavenges any moisture that permeates the primary seal over time. Because indicating Drierite changes color (blue to pink) upon moisture saturation, this creates a self-validating system. As long as the desiccant remains blue, you have absolute visual confirmation that the anhydrous environment is intact.
Workflow for anhydrous aliquoting and storage of hygroscopic hydrobromide salts.
Quantitative Data: Storage Viability
The following table summarizes the expected degradation rates of 6-Bromomethyl-nicotinic acid hydrobromide under various environmental conditions, highlighting the absolute necessity of the SOP detailed above.
Storage Condition
Atmosphere
Temperature
Desiccant
Expected Shelf Life
Est. Hydrolysis Rate (%/month)
Open Container
Ambient Air
25°C
None
< 48 hours
> 60.0%
Sealed Original Vial (Opened Once)
Ambient Air
4°C
None
2–4 weeks
15.0 - 20.0%
Sealed Original Vial (Unopened)
Air
-20°C
None
3–6 months
2.0 - 5.0%
Single-Use Aliquots (Secondary Container)
Argon
-20°C
Indicating Silica
> 24 months
< 0.1%
Frequently Asked Questions (FAQs)
Q: Why is the compound supplied as a hydrobromide salt instead of a free base?A: The free base of a bromomethylpyridine is highly prone to intermolecular Sₙ2 reactions, where the pyridine nitrogen of one molecule attacks the bromomethyl carbon of another, forming inactive pyridinium polymers[2]. The hydrobromide salt protonates the pyridine nitrogen, rendering it non-nucleophilic and preventing self-polymerization.
Q: Can I store the compound in solution to avoid atmospheric moisture?A: It is highly discouraged. Storing in protic solvents (e.g., methanol, ethanol) will lead to rapid solvolysis (forming the methyl or ethyl ether). While storing in anhydrous aprotic solvents (e.g., DMF, DMSO) is possible for very short periods, trace amines or residual water in the solvent will still degrade the electrophile over time[3]. Solid-state storage under argon is always superior.
Q: Can I dry the hydrolyzed product in a vacuum oven to recover the bromomethyl compound?A: No. Hydrolysis is an irreversible covalent modification. Vacuum drying will only remove the residual moisture and the volatile HBr byproduct; it will not convert the hydroxymethyl group (-CH₂OH) back into a bromomethyl group (-CH₂Br).
References
Source: grokipedia.
Source: nih.gov (PMC)
Design, Synthesis, and Characterization of an Amphiphilic Lipoic Acid-Based Ru(III)
Optimizing reaction temperature for 6-Bromomethyl-nicotinic acid hydrobromide coupling
Welcome to the technical support center for optimizing coupling reactions with 6-Bromomethyl-nicotinic acid hydrobromide. This guide is designed for researchers, chemists, and drug development professionals to navigate t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for optimizing coupling reactions with 6-Bromomethyl-nicotinic acid hydrobromide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile building block. Instead of a rigid protocol, we offer a dynamic troubleshooting framework built on chemical principles to empower you to solve challenges in your specific experimental context.
Part 1: Foundational Knowledge & General FAQs
Before optimizing temperature, it's crucial to understand the inherent reactivity of the starting material. This molecule possesses multiple reactive sites, and your reaction conditions will dictate the outcome.
Q1: What are the key reactive sites on 6-Bromomethyl-nicotinic acid hydrobromide and how does this affect reaction planning?
A1: There are three primary sites of reactivity that you must consider:
Bromomethyl Group (-CH₂Br): This is the most reactive site for nucleophilic substitution. Analogous to a benzylic halide, this position is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles (amines, thiols, alcohols, etc.).[1] These reactions are often rapid, even at room or slightly elevated temperatures.
Aryl Bromide (C6-Br): The bromide attached directly to the pyridine ring is significantly less reactive towards simple nucleophilic substitution. However, it is the target for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which allow for the formation of C-C or C-N bonds.[2][3][4] These reactions typically require higher temperatures and a catalyst system.
Carboxylic Acid (-COOH): This group can undergo standard reactions like esterification or amidation. Its presence can also influence the solubility and overall reactivity of the molecule.
Pyridine Nitrogen: While the hydrobromide salt form significantly reduces its nucleophilicity, the free pyridine nitrogen can be a competing nucleophile in certain reactions, potentially leading to quaternization side products.[5]
Q2: How does the hydrobromide salt form influence reactivity? Do I need to neutralize it first?
A2: The hydrobromide salt means the pyridine nitrogen is protonated. This has two main effects:
Increased Stability: It protects the pyridine nitrogen from acting as a nucleophile and participating in side reactions.
Altered Solubility: The salt form is generally more soluble in polar protic solvents.
For most Sₙ2 reactions at the bromomethyl position, you will be adding a base to activate your nucleophile or to scavenge the HBr generated. This base will also neutralize the hydrobromide salt in situ. For palladium-catalyzed reactions, the base required for the catalytic cycle (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) serves the same purpose. Therefore, a separate neutralization step is usually unnecessary.
Q3: My reagent has a slight off-white or yellowish color. Is it degraded? How should it be stored?
A3: While the pure compound is typically white to off-white, a slight discoloration does not always indicate significant degradation. However, a pronounced brown or gummy appearance could suggest decomposition.[6] The primary degradation pathways are hydrolysis of the bromomethyl group or reactions involving the carboxylic acid. For definitive assessment, purity should be checked by NMR or LC-MS.
Recommended Storage: To ensure optimal stability, store 6-Bromomethyl-nicotinic acid hydrobromide at 2-8°C under an inert atmosphere (Argon or Nitrogen), protected from light and moisture.[6]
Part 2: Troubleshooting Sₙ2 Coupling at the Bromomethyl Group
This is the most common application, typically involving the reaction of an amine, thiol, or alcohol with the -CH₂Br group. Temperature is a key parameter to balance reaction rate with side product formation.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for Sₙ2 reactions.
Frequently Asked Questions
Q4: My Sₙ2 reaction with an amine is very slow at room temperature. Should I just heat it to reflux?
A4: While increasing temperature will increase the reaction rate, heating aggressively without a systematic approach can lead to undesirable side products. The Sₙ2 reaction is highly dependent on solvent and temperature.
Expert Recommendation:
Confirm Solvent Choice: Ensure you are using a polar aprotic solvent like DMF, Acetonitrile, or DMSO. These solvents are optimal for Sₙ2 reactions as they solvate the cation but leave the nucleophile relatively free and reactive.[5][7]
Incremental Temperature Increase: If the reaction is slow at room temperature, increase the temperature stepwise. Start with 40°C, then 60°C, monitoring the reaction progress by TLC or LC-MS every few hours. Many reactions find a sweet spot between 40-80°C where the rate is reasonable and side products are minimal.[8]
Avoid High Temperatures: Temperatures exceeding 100-120°C for extended periods can promote side reactions, including quaternization of the pyridine nitrogen or even potential reaction at the aryl bromide position.[1]
Q5: I'm seeing multiple new spots on my TLC after heating my reaction. What are they and how can I avoid them?
A5: This is a classic sign that your reaction temperature is too high or other conditions are suboptimal. The most common side products are:
Quaternization Product: The pyridine nitrogen of one molecule can react with the bromomethyl group of another, forming a dimeric salt. This is more likely at higher temperatures. Using a polar aprotic solvent and a slight excess of your primary nucleophile can help minimize this.[5]
Disubstitution: If your nucleophile has more than one reactive site (e.g., a primary amine), it can react with two molecules of the starting material.[5] Using a larger excess of the nucleophile can sometimes mitigate this.
Degradation: The starting material or product may not be stable at the temperature used. This is often indicated by streaking on the TLC plate or the formation of baseline material.
Solution: The first step is always to reduce the reaction temperature. If a reasonable rate cannot be achieved at a lower temperature, you may need to reconsider your choice of base or solvent.
Data Summary: Temperature & Solvent Effects on Sₙ2 Reactions
Solvent Type
Typical Temp. Range
Expected Rate
Potential Issues at Higher Temps (>80°C)
Polar Aprotic
20 - 80 °C
Fast
Increased rate of quaternization, potential for degradation.
(DMF, ACN, DMSO)
Polar Protic
40 - 100 °C
Slower
Solvates nucleophile, reducing rate. May promote Sₙ1 pathway, leading to mixed products.
(EtOH, IPA)
Aprotic/Nonpolar
60 - 120 °C
Very Slow
Poor solubility of the salt, very slow reaction rates. Not recommended.
(Toluene, THF)
Part 3: Optimizing Palladium-Catalyzed Cross-Coupling
Reactions like Suzuki-Miyaura or Buchwald-Hartwig amination target the C6-Br bond. Here, temperature is critical for the efficiency of the catalytic cycle, but excessive heat can degrade the catalyst and reactants.
Experimental Workflow for Temperature Screening
Caption: Parallel workflow for optimizing cross-coupling temperature.
Frequently Asked Questions
Q6: My Suzuki coupling is giving low yields and I see palladium black precipitating. Is my temperature too high?
A6: Yes, the formation of palladium black is a classic indicator of catalyst decomposition, which is often caused by excessively high temperatures. While the three main steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) are all temperature-dependent, there is an optimal window for each catalyst system.[9]
Expert Recommendation:
Consult the Literature: For your specific catalyst/ligand system, there is likely a recommended temperature range. For many common systems (e.g., using Pd(PPh₃)₄ or Pd(dppf)Cl₂), this is typically between 80-110°C.[2][4]
Perform a Temperature Screen: As outlined in the workflow above, set up small-scale parallel reactions at different temperatures (e.g., 80°C, 90°C, 100°C). This will quickly reveal the optimal temperature for your specific substrates.
Check Other Parameters: Catalyst decomposition can also be exacerbated by the presence of oxygen. Ensure your reaction is properly degassed before heating.
Q7: I am attempting a Buchwald-Hartwig amination. How do I prevent the amine nucleophile from also reacting with the bromomethyl group?
A7: This is a significant challenge due to the high reactivity of the bromomethyl group towards amines. Direct Buchwald-Hartwig amination on this substrate is problematic because the Sₙ2 reaction is often faster and occurs at a lower temperature than the Pd-catalyzed coupling.[1][10]
Expert Recommendation:
Sequential Functionalization (Recommended): The most reliable strategy is a two-step approach. First, perform the Sₙ2 reaction at the bromomethyl position with a different nucleophile (or protect it, e.g., by converting it to an azide and then reducing it later). Once that position is functionalized, you can then perform the Buchwald-Hartwig coupling at the C6-Br position under standard heating conditions.
Careful Temperature Optimization (Advanced): It may be possible to find a narrow temperature window where the Pd-catalyzed reaction proceeds while the Sₙ2 reaction is slow, but this is highly substrate-dependent and often leads to mixed products. This approach is not generally recommended due to low yields and difficult purifications.
Data Summary: Typical Conditions for Pd-Catalyzed Reactions
Reaction Type
Common Catalysts/Ligands
Common Bases
Typical Temp. Range
Key Considerations
Suzuki-Miyaura
Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos
K₂CO₃, Cs₂CO₃, K₃PO₄
80 - 110 °C
Base is crucial for activating the boronic acid.[11] Overheating can degrade the catalyst.[9]
Buchwald-Hartwig
Pd₂(dba)₃/XPhos, BrettPhos, RuPhos
NaOtBu, LiHMDS, Cs₂CO₃
90 - 120 °C
Strong, non-nucleophilic bases are required.[12] Prone to side reactions at the -CH₂Br site.
Sonogashira
Pd(PPh₃)₄/CuI
Et₃N, DIPEA
60 - 100 °C
Often requires a co-catalyst (CuI). Can sometimes be run at lower temperatures.[13]
References
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-6-(bromomethyl)pyridine - Benchchem.
Application Notes: Nucleophilic Substitution Reactions of 2-Bromo-6-(bromomethyl)pyridine - Benchchem.
Buchwald-Hartwig Coupling - Organic Synthesis.
Buchwald–Hartwig amin
Suzuki reaction - Wikipedia.
Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a.
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights.
Nucleophilic Substitution (SN2)
Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid - Benchchem.
Suzuki Coupling - Organic Chemistry Portal.
Technical Support Center: Methyl 4-bromo-6-methylnicotinate Stability and Shelf-Life - Benchchem.
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
Experimental procedures for the functionalization of 6-Bromonicotinonitrile - Benchchem.
Technical Support Center: Purification of 6-Bromomethyl-nicotinic Acid Hydrobromide
Welcome to the advanced technical support center for 6-Bromomethyl-nicotinic acid hydrobromide (CAS: 1965309-29-8). This highly reactive electrophilic building block is critical in medicinal chemistry for synthesizing fu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced technical support center for 6-Bromomethyl-nicotinic acid hydrobromide (CAS: 1965309-29-8). This highly reactive electrophilic building block is critical in medicinal chemistry for synthesizing functionalized pyridine derivatives. However, its zwitterionic potential, coupled with a highly activated benzylic-like bromide, makes its isolation and purification notoriously difficult.
This guide provides causality-driven troubleshooting, quantitative solvent selection matrices, and validated protocols to ensure high-yield, high-purity recovery of your crude product.
Diagnostic Purification Workflow
Before initiating any purification step, it is critical to profile the crude mixture. The following decision matrix dictates the appropriate intervention based on the specific impurities present in your reaction matrix.
Decision matrix for the purification of 6-bromomethyl-nicotinic acid hydrobromide.
Troubleshooting Guides & FAQs
The synthesis of this compound typically involves the radical bromination of 6-methylnicotinic acid using N-bromosuccinimide (NBS) [1]. The resulting crude mixture is highly susceptible to degradation if handled improperly.
Q1: Why does my crude product rapidly degrade into an insoluble polymeric mass during workup?The Causality: This is a classic case of intermolecular self-alkylation. The free-base pyridine nitrogen is a strong nucleophile, while the bromomethyl group is a highly activated electrophile. If the compound is exposed to basic or neutral aqueous conditions (e.g., a standard
NaHCO3
wash), the pyridine nitrogen deprotonates and attacks the bromomethyl group of an adjacent molecule, creating an insoluble quaternary ammonium polymer.
The Solution: You must maintain the compound as a hydrobromide (HBr) salt. The protonated pyridine nitrogen is rendered non-nucleophilic, effectively halting polymerization [2]. Avoid aqueous workups entirely.
Q2: How do I remove residual succinimide and unreacted NBS without triggering hydrolysis?The Causality: Standard aqueous extraction will instantly solvolyze the bromomethyl group. However, succinimide and NBS are highly soluble in moderately polar aprotic solvents, whereas the ionic HBr salt is entirely insoluble.
The Solution: Leverage differential solubility through anhydrous trituration. Washing the crude solid with anhydrous ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE) selectively dissolves the organic impurities while leaving the HBr salt intact.
Q3: My NMR shows a significant peak corresponding to a hydroxymethyl byproduct. What happened?The Causality: The bromomethyl group on an electron-deficient pyridine ring is highly activated towards
SN1
and
SN2
nucleophilic substitution. Exposure to protic solvents (water, methanol, ethanol) during recrystallization or ambient moisture absorption leads to rapid solvolysis, converting the bromomethyl group to a hydroxymethyl or alkoxymethyl derivative.
The Solution: All purification steps must be strictly aprotic. Use anhydrous acetonitrile or toluene for recrystallization, and store the final product under inert gas at -20°C [3].
Mechanisms of degradation for 6-bromomethyl-nicotinic acid and preventive states.
Quantitative Solvent Selection Matrix
Selecting the correct solvent system is the most critical variable in this purification. The table below summarizes the physicochemical rationale for solvent selection based on dielectric constant (
ε
) and solvolysis risk.
Solvent System
Dielectric Constant (
ε
)
Solvolysis Risk
Succinimide / NBS Solubility
HBr Salt Recovery
Recommendation
Water / Methanol
> 30
Critical (High)
High
Poor (Degrades)
Strictly Avoid
Ethyl Acetate (Anhydrous)
6.0
None
Moderate
High (Insoluble)
Ideal for Trituration
MTBE (Anhydrous)
2.6
None
Low
High (Insoluble)
Secondary Wash
Acetonitrile / Toluene
37.5 / 2.4
Low
High
Optimal (Crystallizes)
Ideal for Recrystallization
Validated Experimental Protocols
The following methodologies are designed as self-validating systems. Physical state changes (e.g., transition from a sticky residue to a free-flowing powder) serve as real-time indicators of protocol success.
Purpose: Removal of bulk succinimide, unreacted NBS, and non-polar organic impurities.
Preparation: Transfer the crude, dry 6-bromomethyl-nicotinic acid hydrobromide (sticky solid or semi-solid) into an oven-dried Schlenk flask under an argon atmosphere.
Solvent Addition: Add 10 volumes (v/w) of anhydrous Ethyl Acetate (EtOAc) pre-cooled to 0°C.
Agitation: Vigorously stir the suspension using a magnetic stir bar for 30 minutes at 0°C. Self-Validation Check: The sticky crude should gradually break apart into a fine, free-flowing suspension as the soluble succinimide is leached into the solvent.
Filtration: Filter the suspension rapidly through a sintered glass funnel under a blanket of nitrogen. Do not allow ambient air to pull through the filter cake to prevent moisture condensation.
Washing: Wash the filter cake with 3 volumes of cold, anhydrous MTBE to remove residual EtOAc.
Drying: Dry the solid in vacuo (<1 mbar) at room temperature for 4 hours.
Purpose: Removal of trace dibrominated byproducts (6-dibromomethyl-nicotinic acid) and unreacted starting material.
Dissolution: Suspend the triturated HBr salt in a minimum volume of anhydrous Acetonitrile (MeCN) in an oven-dried round-bottom flask.
Heating: Gently heat the suspension to 70°C under an inert atmosphere until complete dissolution is achieved. Note: Do not exceed 75°C, as prolonged thermal stress can induce decarboxylation or solvent-mediated degradation.
Anti-Solvent Addition: Slowly add anhydrous Toluene dropwise to the hot solution until the mixture becomes faintly turbid (cloud point).
Crystallization: Remove the heat source and allow the flask to cool to room temperature undisturbed. Once at room temperature, transfer the flask to a -20°C freezer for 12 hours to maximize precipitation.
Isolation: Filter the resulting crystalline solid under nitrogen, wash with cold anhydrous toluene, and dry under high vacuum. Store immediately at -20°C [3].
References
Identification of Potent and Selective Small-Molecule Inhibitors of Caspase-3 through the Use of Extended Tethering and Structure-Based Drug Design
Journal of Medicinal Chemistry - ACS Publications[Link]
Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection
Semantic Scholar / MDPI[Link]
Optimization
Technical Support Center: Overcoming Steric and Electronic Hindrance in 6-Bromomethyl-nicotinic Acid Hydrobromide Substitutions
Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high-yielding nucleophilic substitutions ( SN2 ) on 6-bromomethyl-nicotinic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high-yielding nucleophilic substitutions (
SN2
) on 6-bromomethyl-nicotinic acid hydrobromide (CAS: 1965309-29-8) .
While benzylic-type bromides are typically highly reactive, this specific molecule presents a deceptive challenge. The combination of a protonated pyridine ring, an acidic carboxylic acid, and the adjacent nitrogen atom creates a perfect storm of electronic quenching, zwitterionic aggregation, and apparent steric hindrance. This guide deconstructs these failure modes and provides field-proven, self-validating protocols to ensure experimental success.
Part 1: Troubleshooting FAQs (The Causality of Hindrance)
Q1: Why does my nucleophile fail to react with 6-bromomethyl-nicotinic acid hydrobromide, even with extended heating?A: The issue is rarely true steric bulk from the pyridine nitrogen; rather, it is aggregation-induced steric hindrance and stoichiometric quenching . The substrate is a hydrobromide salt with a free C3-carboxylic acid. If you add a basic nucleophile (like a primary or secondary amine), it immediately acts as a base, neutralizing the HBr and the carboxylic acid. This protonates your nucleophile, rendering it chemically inert.
Furthermore, the resulting zwitterion (pyridinium carboxylate) forms strong intermolecular hydrogen-bonded polymeric networks in solution. This aggregation physically blocks the Bürgi-Dunitz approach trajectory required for the
SN2
attack at the C6-bromomethyl carbon[1].
Q2: I added excess base (e.g., Triethylamine) to neutralize the salt, but my reaction turned into an intractable gummy mess. What happened?A: You successfully neutralized the salt, but you triggered self-condensation . The deprotonated C3-carboxylate is a moderate nucleophile. In the presence of the highly electrophilic C6-bromomethyl group of an adjacent molecule, intermolecular esterification occurs rapidly, leading to oligomerization. To prevent this, the carboxylic acid must be masked (protected) prior to substitution, typically as a methyl ester[2].
Q3: Can I perform the substitution directly without protecting the acid?A: It is possible but highly substrate-dependent and generally low-yielding. You must use a strictly non-nucleophilic base (e.g., exactly 2.0 equivalents of LDA at -78 °C) to deprotonate the acid and the salt, followed by the addition of a highly reactive, non-basic nucleophile (like a thiolate). However, for amine nucleophiles, the esterification route is the only reliable, self-validating method[3].
Part 2: Mechanistic & Workflow Visualizations
To bypass aggregation and self-condensation, the most reliable strategy is converting the substrate to methyl 6-(bromomethyl)nicotinate before performing the substitution.
Mechanistic divergence: Base-induced polymerization vs. the ester-protection pathway.
The Protect-Substitute-Deprotect workflow for hindered bromomethyl substitutions.
Part 3: Self-Validating Experimental Protocols
Protocol A: Esterification (Masking the Carboxylate)
Causality: Converting the acid to a methyl ester destroys the zwitterionic network, completely resolving the aggregation-induced steric hindrance and eliminating the carboxylate nucleophile threat[2].
Step-by-Step Methodology:
Suspend 6-bromomethyl-nicotinic acid hydrobromide (1.0 eq, MW: 296.9 g/mol ) in anhydrous methanol (0.2 M) under an argon atmosphere.
Cool the suspension to 0 °C using an ice bath.
Add thionyl chloride (
SOCl2
, 2.5 eq) dropwise over 15 minutes. (Caution: Highly exothermic and evolves HCl gas. Perform in a well-ventilated fume hood).
Allow the reaction to warm to room temperature and stir for 4 hours. The suspension will gradually turn into a clear solution.
Concentrate the mixture under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with saturated aqueous
NaHCO3
until the aqueous layer reaches pH ~8.
Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate to yield methyl 6-(bromomethyl)nicotinate.
Self-Validation Checkpoint: Take a sample for
1H
NMR (
CDCl3
). The spectrum must show a new sharp singlet at ~3.9 ppm (methoxy group) while the benzylic bromomethyl singlet at ~4.6 ppm remains fully intact.
Protocol B:
SN2
Substitution with Amine Nucleophiles
Causality: With the acid protected, the bromomethyl group is highly activated by the electron-withdrawing pyridine ring. Using N,N-Diisopropylethylamine (DIPEA) provides the necessary basicity to neutralize any generated HBr without acting as a competing nucleophile due to its own extreme steric bulk[4].
Step-by-Step Methodology:
Dissolve the purified methyl 6-(bromomethyl)nicotinate (1.0 eq) in anhydrous THF or DMF (0.1 M).
Add DIPEA (2.0 eq) followed by the amine nucleophile (1.1 eq).
Stir at room temperature (for primary amines) or 40 °C (for sterically hindered secondary amines) for 12 hours[3].
Quench the reaction with water and extract with EtOAc (3x).
Wash the combined organic layers with brine, dry over
Na2SO4
, and concentrate under reduced pressure.
Purify via silica gel chromatography (DCM/MeOH gradient).
Self-Validation Checkpoint: TLC (Hexane:EtOAc 1:1) should show the complete disappearance of the starting ester (
Rf
~0.6).
1H
NMR will show the bromomethyl singlet (~4.6 ppm) shifting upfield to ~3.6-3.8 ppm, confirming successful substitution.
Part 4: Quantitative Optimization Data
To assist in experimental design, the following table summarizes the optimized conditions for substituting the protected methyl 6-(bromomethyl)nicotinate intermediate based on nucleophile class.
Removing hydrobromide salts from 6-Bromomethyl-nicotinic acid hydrobromide reactions
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions for the removal of hydrobromide salts from 6-bromomethyl-nicotinic acid hydrobr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions for the removal of hydrobromide salts from 6-bromomethyl-nicotinic acid hydrobromide reactions. The following information is based on established chemical principles and field-proven insights to ensure the successful purification of your target compound.
I. Understanding the Challenge: The Nature of the Salt
6-Bromomethyl-nicotinic acid is a bifunctional molecule, possessing both a carboxylic acid and a pyridine nitrogen. The pyridine nitrogen is basic and readily reacts with the hydrobromic acid (HBr) generated during bromination reactions (e.g., using N-bromosuccinimide and a radical initiator or HBr gas) to form a stable hydrobromide salt. This salt formation complicates the purification process as the salt often exhibits different solubility characteristics compared to the free base form of the molecule.
II. Frequently Asked Questions (FAQs)
Q1: Why is my product crashing out of the reaction mixture as a solid?
The solid you are observing is likely the 6-bromomethyl-nicotinic acid hydrobromide salt. This salt is often less soluble in common organic solvents used for bromination reactions, such as dichloromethane (DCM) or carbon tetrachloride (CCl₄), compared to the starting material.
Q2: Can I simply filter off the solid and proceed?
While filtering the solid will isolate the hydrobromide salt, it is not the desired free base form of 6-bromomethyl-nicotinic acid. The presence of the HBr salt can interfere with subsequent reactions, particularly those involving nucleophilic substitution at the bromomethyl position, as the nucleophile may be protonated and rendered unreactive.
Q3: What is the most common method for removing the hydrobromide salt?
The most prevalent and effective method is a neutralization and extraction workup. This involves adding a base to neutralize the hydrobromic acid, thereby liberating the free base of 6-bromomethyl-nicotinic acid, which can then be extracted into an organic solvent.
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification process and provides actionable solutions.
Issue 1: Incomplete Neutralization
Symptom: Your product remains in the aqueous layer after extraction, or you observe a low yield of the desired product in the organic phase.
Cause: The pH of the aqueous layer was not sufficiently raised to deprotonate the pyridinium hydrobromide and the carboxylic acid. Both the pyridine nitrogen and the carboxylic acid have distinct pKa values that need to be considered for complete neutralization.
Solution:
pH Adjustment: Carefully add a suitable base to the reaction mixture or the aqueous solution after quenching the reaction. It is recommended to adjust the pH to be above the pKa of the pyridinium ion (typically around 5-6) and ideally around the pKa of the carboxylic acid (typically around 4-5) to ensure both are in their desired forms for extraction. A final pH of 7-8 is often a good target.
Choice of Base: Use a mild inorganic base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] These bases are strong enough to neutralize the HBr without causing significant hydrolysis of the ester (if applicable) or other sensitive functional groups. Stronger bases like sodium hydroxide (NaOH) can be used but should be added cautiously at low temperatures to minimize potential side reactions.[1]
Monitoring: Use pH paper or a pH meter to monitor the pH of the aqueous layer during the addition of the base. Ensure thorough mixing to get an accurate reading.
Issue 2: Poor Extraction Efficiency
Symptom: Low recovery of the product from the aqueous layer into the organic solvent.
Cause:
Incorrect Solvent Choice: The chosen organic solvent may not be optimal for extracting 6-bromomethyl-nicotinic acid.
Insufficient Extractions: A single extraction may not be sufficient to recover all of the product.
Emulsion Formation: The formation of a stable emulsion at the interface of the aqueous and organic layers can trap the product.
Solution:
Solvent Selection: Ethyl acetate is a commonly used and effective solvent for extracting nicotinic acid derivatives.[2] Dichloromethane (DCM) can also be a good alternative.[1] The choice of solvent can be guided by the polarity of your specific derivative. A qualitative solubility test of your crude product in a few different solvents can be informative.
Multiple Extractions: Perform multiple extractions (e.g., 3 x volume of the aqueous layer) with fresh portions of the organic solvent to maximize product recovery.[2]
Breaking Emulsions: If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling. In persistent cases, filtering the entire mixture through a pad of celite can be effective.
Issue 3: Product Instability and Side Reactions
Symptom: Observation of impurities in your final product by TLC, NMR, or LC-MS analysis.
Cause:
Hydrolysis: The bromomethyl group is susceptible to hydrolysis, especially under basic conditions or in the presence of water.
Self-Reaction: The molecule can potentially react with itself, particularly at elevated temperatures.
Solution:
Temperature Control: Perform the neutralization and extraction steps at a low temperature (e.g., in an ice bath) to minimize the rate of hydrolysis and other side reactions.
Prompt Workup: Do not let the reaction mixture or the isolated product sit for extended periods, especially in solution. Proceed with the purification and subsequent steps as quickly as possible.
Anhydrous Conditions: If the subsequent reaction is sensitive to water, ensure the extracted organic layer is thoroughly dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate before concentrating the solvent.[2]
IV. Experimental Protocols
Protocol 1: Neutralization and Extraction Workflow
This protocol outlines the standard procedure for removing the hydrobromide salt and isolating the free base of 6-bromomethyl-nicotinic acid.
Quenching: Cool the reaction mixture in an ice bath.
Dilution: Carefully add deionized water to the reaction mixture.
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring. Monitor the pH of the aqueous layer with pH paper, aiming for a pH of 7-8. Be cautious of gas evolution (CO₂).
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[2]
Washing: Combine the organic layers and wash with deionized water, followed by brine to remove any remaining inorganic salts.[2]
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Recrystallization for Further Purification
If the crude product obtained after extraction still contains impurities, recrystallization can be an effective purification method.
Solvent Selection: Choose a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for nicotinic acid derivatives include water, ethanol, or mixtures thereof.[3]
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution to remove colored impurities.[3]
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
Drying: Dry the purified crystals under vacuum.
V. Data Presentation
Table 1: Solubility of Nicotinic Acid in Various Solvents
Note: This table provides a general solubility trend for the parent nicotinic acid. The solubility of 6-bromomethyl-nicotinic acid may vary but this serves as a useful starting point for solvent selection.
VI. Visualization of Workflows
Diagram 1: Workflow for HBr Salt Removal
Caption: Neutralization and extraction workflow for isolating the free base.
Diagram 2: Decision Tree for Purification Strategy
Caption: Decision-making process for further purification after initial workup.
VII. References
ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]
Google Patents. (n.d.). US3037987A - Purification of nicotinic acid. Retrieved from
ResearchGate. (2026, February 25). Experimental Investigation into the Extraction of Nicotinic Acid Using Natural Non-Toxic and Conventional Solvents. Retrieved from [Link]
ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]
A Comparative Guide to Alkylation Reactions: 6-Bromomethyl-nicotinic acid hydrobromide vs. Benzyl Bromide
In the landscape of synthetic organic chemistry, particularly within drug discovery and development, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, substrate sc...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of synthetic organic chemistry, particularly within drug discovery and development, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, substrate scope, and the ultimate functionality of the target molecule. Among the vast array of electrophiles, benzylic bromides are a cornerstone for introducing arylmethyl motifs. This guide provides an in-depth comparison of two such reagents: the ubiquitous and highly reactive benzyl bromide, and the functionally complex 6-Bromomethyl-nicotinic acid hydrobromide.
This analysis moves beyond a simple catalog of properties to explore the underlying mechanistic principles and electronic factors that govern their reactivity. We will provide field-proven experimental protocols and quantitative data to empower researchers, scientists, and drug development professionals to make informed, strategic decisions in their synthetic endeavors.
Physicochemical and Structural Overview
At first glance, both molecules feature the reactive bromomethyl group attached to an aromatic system. However, their structural and resulting physicochemical properties are markedly different, which has profound implications for their handling, solubility, and reaction conditions.
Phenyl ring directly attached to the bromomethyl group.
Pyridine ring with a bromomethyl group and a carboxylic acid. Exists as a hydrobromide salt.[2]
Solubility
Soluble in most organic solvents (THF, DCM, Acetone, DMF).
Limited solubility in non-polar solvents. Generally requires polar aprotic solvents like DMF or DMSO for reactions.[3][4]
Stability & Storage
Light and moisture sensitive. Lachrymator. Store under inert gas.
More stable as a solid salt, but hygroscopic.
The most critical distinction is that 6-Bromomethyl-nicotinic acid is supplied as a hydrobromide salt. This salt form enhances its stability as a solid but necessitates the use of at least two equivalents of base in any reaction: one to neutralize the hydrobromide and a second to deprotonate the carboxylic acid, which would otherwise protonate the desired nucleophile or base.
Mechanistic Insights and Comparative Reactivity
Both reagents primarily engage in nucleophilic substitution reactions. The nature of the benzylic carbon allows for reactivity through a bimolecular nucleophilic substitution (Sₙ2) pathway, and in some cases, a unimolecular (Sₙ1) pathway. The choice of mechanism is influenced by the nucleophile, solvent, and, most importantly, the electronic structure of the electrophile itself.
The Sₙ2 Pathway: A Head-to-Head Comparison
The Sₙ2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon at 180° to the leaving group, proceeding through a single, high-energy transition state.[5][6] The rate of this reaction is highly sensitive to the electronic properties and steric bulk of the substrate.
Caption: General Sₙ2 reaction pathway for benzylic bromides.
Benzyl Bromide: The reactivity of benzyl bromide is enhanced compared to a simple primary alkyl bromide. The adjacent phenyl ring's π-system stabilizes the Sₙ2 transition state through orbital overlap with the developing p-orbital on the electrophilic carbon.[7][8] This delocalization lowers the activation energy, making the reaction faster.[8]
6-Bromomethyl-nicotinic acid hydrobromide: In stark contrast, the nicotinic acid derivative is significantly deactivated. This deactivation arises from two powerful electron-withdrawing sources:
The Pyridine Ring: Unlike the electron-rich benzene ring, the pyridine ring is π-deficient due to the electronegative nitrogen atom. In its hydrobromide salt form, the protonated pyridinium cation is an even more potent electron-withdrawing group.
The Carboxylic Acid Group: This group exerts a strong deactivating inductive (-I) and mesomeric (-M) effect.
These groups pull electron density away from the benzylic carbon, destabilizing the partial positive charge that develops during the Sₙ2 transition state. Consequently, 6-Bromomethyl-nicotinic acid hydrobromide is expected to be a significantly less reactive electrophile than benzyl bromide.[9]
Caption: Electronic effects on the Sₙ2 transition state stability.
Comparative Experimental Guide & Protocols
The theoretical differences in reactivity directly translate to practical considerations in the laboratory. Reactions with 6-Bromomethyl-nicotinic acid hydrobromide typically require more forcing conditions (higher temperatures, longer reaction times) and careful consideration of stoichiometry.
Workflow for a Typical Alkylation Reaction
Caption: Generalized workflow for N- or O-alkylation reactions.
Summary of Expected Reaction Parameters
Parameter
Benzyl Bromide
6-Bromomethyl-nicotinic acid hydrobromide
Rationale for Differences
Relative Reactivity
Higher
Lower
The electron-withdrawing pyridinium and carboxyl groups destabilize the Sₙ2 transition state.[9]
Base Equivalents
1.1 - 2.0 eq.
>2.0 eq. (typically 2.5 - 3.0 eq.)
Additional base is required to neutralize the HBr salt and deprotonate the carboxylic acid.
To a round-bottom flask equipped with a magnetic stirrer, add 4-toluidine (1.0 equiv.), anhydrous potassium carbonate (2.0 equiv.), and DMF (5-10 mL per mmol of toluidine).
Stir the mixture at room temperature and add benzyl bromide (1.1 equiv.) dropwise over 10 minutes.
Heat the reaction mixture to 60-80 °C.
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
After completion, cool the mixture to room temperature and pour it into a beaker containing cold water.
Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Benzyl-4-toluidine.
Experimental Protocol 2: N-Alkylation of 4-Toluidine with 6-Bromomethyl-nicotinic acid hydrobromide
This protocol is designed to address the unique challenges of using the less reactive, acidic hydrobromide salt.
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-Bromomethyl-nicotinic acid hydrobromide (1.05 equiv.), anhydrous potassium carbonate (3.0 equiv.), and DMF (10-15 mL per mmol of the bromide).
Stir the suspension vigorously for 15 minutes at room temperature to facilitate neutralization.
Add 4-toluidine (1.0 equiv.) to the mixture.
Heat the reaction mixture to 80-100 °C.
Monitor the reaction progress by TLC or LC-MS. Due to the lower reactivity, the reaction may require 8-16 hours.
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
Carefully add the DMF filtrate to a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF).
Extract the aqueous layer with ethyl acetate (3 x). Note: The product may have some aqueous solubility; thorough extraction is crucial.
Combine the organic layers and wash with water, followed by brine, to remove residual DMF.
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization to yield 6-((4-methylphenylamino)methyl)nicotinic acid.
Strategic Considerations in Synthesis
The choice between these two reagents is fundamentally a strategic one, dictated by the final objective of the synthesis.
Use Benzyl Bromide when... the goal is to install a simple benzyl group, most commonly as a robust protecting group for alcohols or amines.[12] The benzyl group is valued for its general stability across a wide range of reaction conditions and its clean removal via catalytic hydrogenolysis. It is a workhorse reagent for increasing steric bulk or as a simple aromatic appendage.
Use 6-Bromomethyl-nicotinic acid hydrobromide when... the synthetic goal is to introduce the nicotinic acid (Vitamin B3) scaffold into the target molecule. This is not a protecting group strategy but a building block approach. Nicotinic acid and its derivatives are privileged structures in medicinal chemistry, known for their diverse biological activities.[1][13][14][15] Using this reagent allows for the direct incorporation of a pharmacologically relevant moiety, making it a powerful tool in the construction of new chemical entities for drug discovery programs.[16]
Conclusion
While both benzyl bromide and 6-Bromomethyl-nicotinic acid hydrobromide are classified as benzylic alkylating agents, they occupy distinct niches in the synthetic chemist's toolbox.
Benzyl bromide is the more reactive, general-purpose electrophile, ideal for straightforward benzylation and protection strategies. Its high reactivity ensures efficient conversions under relatively mild conditions.
6-Bromomethyl-nicotinic acid hydrobromide is a specialized, bifunctional building block. Its reduced reactivity, a direct consequence of the electron-withdrawing nature of its heterocyclic core, must be managed with more forcing reaction conditions and careful stoichiometric control of the base. The reward for overcoming these synthetic hurdles is the direct and efficient incorporation of the valuable nicotinic acid motif, a strategy highly pertinent to the fields of medicinal chemistry and drug development.
References
BenchChem. (2025).
BenchChem. (2025). Application Notes and Protocols for O-Alkylation using 2-Benzyloxy-5-bromobenzylbromide.
BenchChem. (2025). Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine.
Ashenhurst, J. (2026). The SN2 Reaction Mechanism. Master Organic Chemistry.
Chemistry Steps. (2025). SN2 Reaction Mechanism.
Ghorai, M. K., et al. (2024). Iron-Mediated Dialkylation of Alkenylarenes with Benzyl Bromides.
Smith, A. B., et al. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion.
Guidechem. (2022).
BenchChem. (2025). Application Notes & Protocols: Benzyl Protection of Hydroxypyridines.
Chemistry LibreTexts. (2021). 7.2: SN2 Reaction Mechanism, Energy Diagram and Stereochemistry.
Unspecified Author. (n.d.).
Chem Help ASAP. (2019). reactive SN2 alkyl groups - benzyl and allyl groups. YouTube.
Fang, W., et al. (2015). Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. Organic Syntheses. [Link]
GlycoPOD. (2021). Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf.
BenchChem. (2025). synthesis of Methyl 6-(azidomethyl)
Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-940. [Link]
Zhang, Y., et al. (2024). Iron-Mediated Dialkylation of Alkenylarenes with Benzyl Bromides. PMC.
Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review.
Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94-114. [Link]
BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions.
Apelblat, A., & Manzurola, E. (2002). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 47(3), 699-701. [Link]
A Comparative Guide to Purity Determination of 6-Bromomethyl-nicotinic acid hydrobromide by Quantitative NMR
For Researchers, Scientists, and Drug Development Professionals In the synthesis and development of active pharmaceutical ingredients (APIs), the accurate determination of purity is a critical, non-negotiable requirement...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of active pharmaceutical ingredients (APIs), the accurate determination of purity is a critical, non-negotiable requirement. For a key intermediate like 6-Bromomethyl-nicotinic acid hydrobromide, a building block in various pharmaceutical syntheses, rigorous purity assessment ensures the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical techniques for purity determination, supported by experimental insights and protocols.
The Central Role of Purity in API Development
The purity of an API directly influences its stability, therapeutic effectiveness, and safety profile. Impurities can arise from starting materials, intermediates, by-products, or degradation products and may have unintended pharmacological or toxicological effects. Therefore, robust and reliable analytical methods are paramount for quality control throughout the drug development lifecycle.
Quantitative NMR: A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of chemical compounds, including APIs.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei responsible for that signal.[1][3] This allows for the direct and absolute quantification of a substance against a certified internal standard of known purity and concentration, without the need for a specific reference standard of the analyte itself.[1][4]
Why qNMR is a Method of Choice:
Primary Ratio Method: qNMR is considered a primary ratio method of measurement, meaning the ratio of substances in a mixture can be determined directly from the NMR spectrum without referencing another substance of the same compound.[5]
Universality: The ¹H nucleus is present in nearly all organic molecules, making ¹H qNMR a broadly applicable technique.[3]
No Identical Reference Standard Needed: Unlike chromatographic methods that often rely on area percent calculations or require identical reference standards for each impurity, qNMR allows for purity determination using a certified internal standard that is structurally different from the analyte.[1][4]
Structural Information: Beyond quantification, the NMR spectrum provides a wealth of structural information, which can aid in the identification of impurities.[5]
Non-destructive: The sample can be recovered after analysis, which is particularly advantageous when dealing with precious or limited quantities of material.[1]
Experimental Protocol: Purity Determination of 6-Bromomethyl-nicotinic acid hydrobromide by ¹H qNMR
This protocol outlines a validated approach for determining the purity of 6-Bromomethyl-nicotinic acid hydrobromide using ¹H qNMR with an internal standard.
Causality Behind Experimental Choices:
Internal Standard Selection: The choice of an internal standard is critical for accurate and reproducible qNMR results.[6][7] An ideal internal standard should:
For this analysis, Maleic acid is a suitable internal standard. It is highly pure, stable, and its vinylic proton signal appears in a region of the ¹H NMR spectrum that is typically free from signals of 6-Bromomethyl-nicotinic acid hydrobromide and common impurities.
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to its excellent solubilizing power for a wide range of organic compounds, including salts like hydrobromides.
Acquisition Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be carefully controlled:
Relaxation Delay (d1): This must be sufficiently long (at least 5-7 times the longest T₁ relaxation time of the signals of interest) to allow for complete relaxation of all nuclei between pulses.[5] This is crucial to avoid signal saturation, which would lead to inaccurate integration.
Pulse Angle: A 90° pulse is recommended to maximize the signal for a given number of scans.[3][5]
Acquisition Time (aq): The acquisition time should be long enough to ensure that the Free Induction Decay (FID) has fully decayed to avoid truncation, which can distort the signal shape and lead to integration errors.[5]
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for a precision better than 1%).[5]
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 10-15 mg of 6-Bromomethyl-nicotinic acid hydrobromide into a clean, dry vial.
Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial.
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition:
Acquire a ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
Use the optimized acquisition parameters determined in the method development phase (e.g., d1 = 30 s, 90° pulse, aq = 4 s, ns = 16).
Data Processing:
Apply a Fourier transform to the FID.
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
Perform a baseline correction to ensure a flat baseline across the entire spectrum.
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For 6-Bromomethyl-nicotinic acid hydrobromide, the aromatic protons are suitable for integration. For maleic acid, the vinylic proton signal is used.
Purity Calculation:
The purity of the analyte (P_analyte) is calculated using the following equation[3]:
Where:
I = Integral value of the signal
N = Number of protons giving rise to the signal
M = Molar mass
m = mass
P = Purity of the standard
"analyte" refers to 6-Bromomethyl-nicotinic acid hydrobromide
"std" refers to the internal standard (Maleic acid)
Comparative Analysis: qNMR vs. Traditional Methods
To provide a comprehensive assessment, the performance of qNMR is compared with High-Performance Liquid Chromatography (HPLC), a widely used technique for purity determination in the pharmaceutical industry.
Feature
Quantitative NMR (qNMR)
High-Performance Liquid Chromatography (HPLC)
Principle
Direct, primary method based on the molar proportionality of signal intensity.[1]
Comparative separation technique based on differential partitioning between phases.[8]
Reference Standard
Requires a certified internal standard, which can be structurally unrelated to the analyte.[4]
Typically requires a reference standard of the analyte for accurate quantification of the main component and often for impurities as well.[8]
Caption: Experimental workflow for purity determination by qNMR.
Trustworthiness and Validation
The protocol described is designed as a self-validating system. The use of a certified internal standard provides traceability.[1] Method validation would further involve assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness, in line with guidelines from regulatory bodies like the USP and ICH.[9] The USP has been actively revising its general chapters to expand on the use of qNMR in pharmaceutical analysis, highlighting its growing acceptance.[10][11]
Conclusion
For the determination of purity of 6-Bromomethyl-nicotinic acid hydrobromide, quantitative NMR offers a robust, accurate, and direct method that provides a significant advantage over traditional chromatographic techniques. Its ability to provide absolute quantification without the need for an identical reference standard, coupled with the rich structural information it offers, makes it an invaluable tool for researchers, scientists, and drug development professionals. While HPLC remains a powerful technique for impurity profiling, the integration of qNMR into analytical workflows provides a higher level of confidence in purity assessment, ensuring the quality and integrity of APIs.[2]
References
A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Retrieved from [Link]
Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). [Video]. YouTube. Retrieved from [Link]
D'Agostino, P. A., & Provost, L. R. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 48(9), 738-753.
USP. (n.d.). Stimuli Article (qNMR). US Pharmacopeia. Retrieved from [Link]
Quantitative NMR (qNMR). (n.d.). Nanalysis. Retrieved from [Link]
Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022, April 25). Chemistry LibreTexts. Retrieved from [Link]
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231.
Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. (2025, May 16). ScienceDirect. Retrieved from [Link]
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]
Liu, Y., Miura, T., & Ray, G. J. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. Retrieved from [Link]
Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. (n.d.). Semantic Scholar. Retrieved from [Link]
Diehl, B. W. K. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Academia.edu. Retrieved from [Link]
Almac Voice. (n.d.). Almac Group. Retrieved from [Link]
Synthesis and Spectral Analysis of Pyridine Derivates. (2017, May 15). Isaac Scientific Publishing. Retrieved from [Link]
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
Purity comparison by NMR and HPLC. (n.d.). ResearchGate. Retrieved from [Link]
Pyridine. (1991, December). OSHA. Retrieved from [Link]
Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR... (2022, July 13). ECA Academy. Retrieved from [Link]
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). PubMed. Retrieved from [Link]
6-bromomethyl-nicotinic acid methyl ester (C8H8BrNO2). (n.d.). PubChemLite. Retrieved from [Link]
Determination of the purity of monomers by a catalytic bromination method. (n.d.). RSC Publishing. Retrieved from [Link]
A Senior Application Scientist's Comparative Guide to Pyridine Building Blocks: 6-Bromomethyl-nicotinic Acid Hydrobromide in Focus
In the landscape of medicinal chemistry and drug discovery, pyridine-based molecular frameworks are of paramount importance.[1][2] The pyridine scaffold is a key component in over 7,000 drug molecules, including FDA-appr...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry and drug discovery, pyridine-based molecular frameworks are of paramount importance.[1][2] The pyridine scaffold is a key component in over 7,000 drug molecules, including FDA-approved drugs for a wide range of diseases.[1][2][3] This guide provides an in-depth comparison of 6-bromomethyl-nicotinic acid hydrobromide with other key pyridine building blocks, offering insights into their reactivity, strategic applications, and handling considerations.
The Strategic Importance of Pyridine Scaffolds
The pyridine ring, an isostere of benzene, is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and its overall favorable ADME (absorption, distribution, metabolism, and excretion) properties.[1][2] Its presence in natural products like vitamins and alkaloids, as well as in synthetic pharmaceuticals, underscores its versatility.[3][4] The development of novel pyridine-based drug candidates is an area of intense research, with a continuous demand for versatile and efficiently reactive building blocks.[2]
Deep Dive: 6-Bromomethyl-nicotinic Acid Hydrobromide
6-Bromomethyl-nicotinic acid hydrobromide is a bifunctional building block featuring a reactive bromomethyl group at the 6-position and a carboxylic acid at the 3-position of the pyridine ring. This unique arrangement allows for sequential or orthogonal functionalization, making it a valuable tool for constructing complex molecular architectures.
Key Structural Features and Reactivity:
The Bromomethyl Group: This benzylic-like bromide is a highly reactive electrophilic site, susceptible to nucleophilic substitution. The reactivity of such benzylic halides is a cornerstone of many carbon-carbon and carbon-heteroatom bond-forming reactions. The C-Br bond is weaker than the C-Cl bond, making the bromide a better leaving group and thus generally more reactive than its chloro-analogue.[5]
The Nicotinic Acid Moiety: The carboxylic acid group provides a handle for amide bond formation, esterification, or can be used to modulate the overall polarity and solubility of the molecule.
The Hydrobromide Salt: The hydrobromide form enhances the stability and handling of the compound, which can otherwise be lachrymatory and reactive.
Comparative Analysis with Other Pyridine Building Blocks
To fully appreciate the utility of 6-bromomethyl-nicotinic acid hydrobromide, it is essential to compare it with other classes of pyridine building blocks.
The choice of the halogen in a halomethylpyridine significantly influences its reactivity.
6-Bromomethyl-nicotinic acid vs. 6-Chloromethyl-nicotinic acid: The primary difference lies in the leaving group ability of the halide. Bromide is a better leaving group than chloride due to its lower basicity.[6] This translates to faster reaction rates for nucleophilic substitutions with the bromo-derivative under similar conditions. For instance, in the synthesis of ethers or amines via Williamson ether synthesis or related alkylations, 6-bromomethyl-nicotinic acid will typically require milder conditions (e.g., lower temperatures or weaker bases) compared to its chloro counterpart.[7][8][9]
Table 1: Comparison of Halomethyl-nicotinic Acids
Feature
6-Bromomethyl-nicotinic acid hydrobromide
6-Chloromethyl-nicotinic acid
Reactivity
Higher due to better leaving group (Br⁻)
Lower due to poorer leaving group (Cl⁻)
Typical Reaction Conditions
Milder (e.g., lower temp., weaker base)
Harsher (e.g., higher temp., stronger base)
Cost & Availability
Often higher cost
Generally lower cost and more widely available
Stability
Generally lower
Generally higher
The enhanced reactivity of the bromide can be a double-edged sword. While it allows for more facile reactions, it can also lead to lower stability and a greater propensity for side reactions if not handled properly.
The carboxylic acid functionality at the 3-position (nicotinic acid) is a common feature in many pyridine building blocks.
Nicotinic Acid vs. 6-Methyl-nicotinic Acid: The presence of the bromomethyl group in our lead compound offers a distinct advantage over simple nicotinic acids or their alkyl-substituted analogs. While 6-methyl-nicotinic acid can be a precursor, requiring a separate halogenation step to introduce the reactive handle, 6-bromomethyl-nicotinic acid provides this functionality directly.[10][11][12]
Ester Derivatives: For many applications, the carboxylic acid is protected as an ester (e.g., methyl or ethyl nicotinate). This is a common strategy to prevent interference with reactions at other sites.[13] However, this adds extra steps of protection and deprotection to the synthetic route. 6-Bromomethyl-nicotinic acid allows for direct manipulation of the carboxylic acid without the need for a pre-existing ester, offering a more streamlined approach in certain synthetic designs.
A vast array of substituted pyridines are commercially available, each with its unique reactivity profile.
Halopyridines (e.g., 6-Bromonicotinic acid): In these building blocks, the halogen is directly attached to the aromatic ring.[14] These are typically used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The reactivity of the C(sp²)-Br bond is significantly different from the C(sp³)-Br bond in the bromomethyl group. The latter is susceptible to SN1/SN2 type reactions, while the former requires a metal catalyst for activation.
Aminopyridines (e.g., 6-Aminonicotinic acid): The amino group is a versatile functional handle that can be diazotized or used in amide or sulfonamide formation.[15] However, it does not offer the same direct electrophilic character as the bromomethyl group for alkylation reactions.
Experimental Protocols and Workflows
To illustrate the practical application and comparative performance, we present the following experimental protocols.
This protocol compares the rate of ether formation using 6-bromomethyl-nicotinic acid and 6-chloromethyl-nicotinic acid with a model alcohol, 4-methoxyphenol.
Materials:
6-Bromomethyl-nicotinic acid hydrobromide
6-Chloromethyl-nicotinic acid
4-Methoxyphenol
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Ethyl acetate
Brine
Procedure:
To separate reaction flasks, add 4-methoxyphenol (1.1 eq) and K₂CO₃ (1.5 eq) in DMF.
To one flask, add 6-bromomethyl-nicotinic acid hydrobromide (1.0 eq). To the other, add 6-chloromethyl-nicotinic acid (1.0 eq).
Stir the reactions at room temperature and monitor by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, and 8 hours).
Upon completion (or after 8 hours), quench the reaction with water and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Analyze the crude product by ¹H NMR to determine the conversion to the desired ether product.
Expected Outcome: The reaction with 6-bromomethyl-nicotinic acid hydrobromide is expected to proceed to completion significantly faster than the reaction with 6-chloromethyl-nicotinic acid.
This protocol demonstrates the utility of the carboxylic acid functionality.
Materials:
Product from Protocol 1 (ether-linked nicotinic acid)
Dissolve the ether-linked nicotinic acid (1.0 eq) in DMF.
Add HBTU (1.1 eq) and DIPEA (2.0 eq) and stir for 10 minutes.
Add benzylamine (1.1 eq) and stir at room temperature for 4 hours.
Monitor the reaction by TLC or LC-MS.
Work-up as described in Protocol 1.
Expected Outcome: This protocol demonstrates the straightforward conversion of the carboxylic acid to an amide, showcasing the bifunctional nature of the original building block.
Visualization of Synthetic Strategies
The following diagrams illustrate the comparative synthetic utility.
Caption: Comparative reactivity of bromo- vs. chloro-methyl nicotinic acids.
Caption: A typical synthetic workflow utilizing the bifunctionality.
Conclusion and Future Outlook
6-Bromomethyl-nicotinic acid hydrobromide stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox. Its enhanced reactivity compared to its chloro-analogue allows for more efficient synthetic routes under milder conditions. The presence of the orthogonal carboxylic acid functionality further expands its utility, enabling the rapid construction of diverse and complex molecular libraries.
While other pyridine building blocks certainly have their place, the unique combination of a reactive benzylic bromide and a carboxylic acid on the same scaffold provides a strategic advantage in many drug discovery programs. As the demand for novel and diverse chemical matter continues to grow, the strategic application of such bifunctional building blocks will undoubtedly play a crucial role in the development of next-generation therapeutics.
References
De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(27), 17326-17349. [Link]
IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (n.d.). Design and synthesis of fused pyridine building blocks for automated library generation. Retrieved from [Link]
Google Patents. (n.d.). US3057856A - Nicotinic acid esters and their preparation.
Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
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National Center for Biotechnology Information. (2024, June 19). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Retrieved from [Link]
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MDPI. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]
SciSpace. (n.d.). The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the BDE of Alkyl Halides and Benzyl Halides. Retrieved from [Link]
Quora. (2018, May 1). What is the difference between benzyl chloride and benzyl bromide?. Retrieved from [Link]
Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
ResearchGate. (2025, August 7). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Retrieved from [Link]
Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
Google Patents. (n.d.). CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.
Patsnap. (2022, May 6). Synthesis method of 6-methyl nicotine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure. Retrieved from [Link]
MDPI. (2023, December 23). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. Retrieved from [Link]
RSC Publishing. (n.d.). Differences between the binding modes of enantiomers S/R-nicotine to acetylcholinesterase. Retrieved from [Link]
Frontiers. (2022, March 21). Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids. Retrieved from [Link]
A Comparative Guide to the Validation of Analytical Methods for 6-Bromomethyl-nicotinic Acid Hydrobromide
This guide provides an in-depth comparison of analytical methodologies for the validation of 6-Bromomethyl-nicotinic acid hydrobromide, a critical intermediate in pharmaceutical synthesis. As a reactive bifunctional mole...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of analytical methodologies for the validation of 6-Bromomethyl-nicotinic acid hydrobromide, a critical intermediate in pharmaceutical synthesis. As a reactive bifunctional molecule, featuring both a carboxylic acid and a labile bromomethyl group, its purity and stability are paramount. This document is intended for researchers, analytical scientists, and drug development professionals, offering a framework for selecting and validating appropriate analytical techniques to ensure product quality and regulatory compliance. We will delve into the causality behind experimental choices, grounded in established scientific principles and regulatory guidelines.
The Analytical Imperative for a Reactive Intermediate
6-Bromomethyl-nicotinic acid hydrobromide is a cornerstone building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The inherent reactivity of the bromomethyl group makes it susceptible to degradation, primarily through hydrolysis or reactions with nucleophiles. Consequently, a robust, validated analytical method is not merely a quality control checkpoint but a critical tool for ensuring the identity, purity, strength, and stability of the material throughout its lifecycle. The validation of such methods must demonstrate that the procedure is fit for its intended purpose, a mandate outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Comparative Analysis of Core Analytical Techniques
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the specific information required (e.g., identity, purity, assay). Here, we compare the most relevant methods for 6-Bromomethyl-nicotinic acid hydrobromide.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase mode, stands as the gold standard for the analysis of non-volatile, polar organic molecules like our target compound.
Principle: Separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The polarity of 6-Bromomethyl-nicotinic acid hydrobromide allows for excellent retention and separation from potential impurities.
Advantages:
Specificity/Selectivity: Unparalleled ability to separate the main component from process-related impurities and degradation products. A well-developed method is "stability-indicating."[3][4]
Sensitivity: UV detection provides high sensitivity, enabling the quantification of trace-level impurities.
Versatility: Can be used for both qualitative (identification) and quantitative (assay and purity) analysis.
Limitations:
Higher initial capital cost for instrumentation.
Requires skilled personnel for method development and troubleshooting.
Titrimetry
Classical titration offers a simple, cost-effective method for assaying the bulk material. Two distinct titrimetric approaches can be considered.
Acid-Base Titration:
Principle: The carboxylic acid moiety is neutralized with a standardized base (e.g., 0.1 M NaOH).[5][6] The endpoint can be determined potentiometrically or with a colorimetric indicator.
Advantages: Low cost, high precision for assay of the pure substance.
Limitations: Non-specific. It will quantify any acidic impurity, leading to an overestimation of the active content if such impurities are present. It provides no information on other impurities.
Argentometric Titration:
Principle: The hydrobromide salt is titrated with a standardized silver nitrate solution, leading to the precipitation of silver bromide.
Advantages: Provides an orthogonal assay method focused on the counter-ion.
Limitations: Similar to acid-base titration, it is non-specific and will quantify any halide impurities.
Spectroscopic Methods (UV-Vis)
Principle: Measures the absorbance of UV-Vis light by the pyridine ring of the molecule. A simple, rapid quantification can be performed based on a standard calibration curve.[7]
Advantages: Fast, simple, and inexpensive. Useful for in-process checks or dissolution testing.
Limitations:
Lack of Specificity: Any impurity containing a similar chromophore will interfere with the analysis, making it unsuitable for purity determination or as a stability-indicating method.
Comparison Summary
Technique
Primary Use
Specificity
Sensitivity
Cost
Recommendation
RP-HPLC
Assay, Purity, Stability
Excellent
High
High
Primary Recommended Method
Acid-Base Titration
Bulk Assay
Poor
Low
Low
Orthogonal Assay Method
Argentometric Titration
Bulk Assay (Counter-ion)
Poor
Low
Low
Orthogonal Assay Method
UV-Vis Spectroscopy
In-Process Control
Very Poor
Moderate
Very Low
Not for Validation/Release
In-Depth Guide: Validation of a Stability-Indicating RP-HPLC Method
Based on the comparative analysis, a stability-indicating RP-HPLC method is the most comprehensive and reliable approach. The validation process ensures the method's performance characteristics are suitable and reliable for the intended analytical applications.[2][8] The following sections detail the experimental protocol for full validation according to ICH Q2(R2) guidelines.[1][2]
Experimental Workflow Diagram
The diagram below illustrates the logical flow of the validation process, starting from method development to the assessment of all required validation parameters.
Caption: Workflow for HPLC Method Validation.
Proposed Chromatographic Conditions
Instrument: HPLC with UV/PDA Detector
Column: C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase: Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a gradient elution.
Flow Rate: 1.0 mL/min
Detection Wavelength: 265 nm
Column Temperature: 30 °C
Injection Volume: 10 µL
Causality behind Choices:
C18 Column: Provides excellent retention for the moderately polar nicotinic acid derivative.
Phosphate Buffer at pH 3.0: At this pH, the carboxylic acid group (pKa ~4-5) is largely protonated, improving retention and peak shape. The pyridine nitrogen (pKa ~2-3) is protonated. This controlled ionization state ensures reproducible chromatography.
UV Detection at 265 nm: This wavelength corresponds to a high absorbance region for the pyridine ring, ensuring good sensitivity.
Validation Protocol & Acceptance Criteria
The cornerstone of a stability-indicating method is its ability to unequivocally assess the analyte in the presence of its potential degradation products.[9]
Protocol:
Prepare solutions of 6-Bromomethyl-nicotinic acid hydrobromide (~1 mg/mL).
Expose the solutions to the following stress conditions:
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Heat solid sample at 105 °C for 48 hours.
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
Analyze all stressed samples alongside an unstressed control sample.
Use a photodiode array (PDA) detector to assess peak purity for the main analyte peak in all chromatograms.
Acceptance Criteria:
The method must demonstrate baseline resolution between the main peak and all degradation product peaks.
The peak purity index for the analyte peak in stressed samples should be greater than 0.999, indicating no co-eluting impurities.
Caption: Potential degradation of the target molecule.
Demonstrates a direct proportional relationship between analyte concentration and detector response.
Protocol:
Prepare a stock solution of the reference standard.
Perform serial dilutions to create at least five concentration levels covering 50% to 150% of the expected working concentration (e.g., for a 100 µg/mL target, use 50, 75, 100, 125, 150 µg/mL).
Inject each concentration in triplicate.
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
Correlation Coefficient (r²): ≥ 0.999
Y-intercept: Should be close to zero.
Measures the closeness of the experimental value to the true value.
Protocol:
Prepare a sample matrix (placebo) if applicable.
Spike the matrix at three concentration levels (e.g., 80%, 100%, 120%) with a known amount of the reference standard.
Prepare each level in triplicate and analyze.
Calculate the percentage recovery for each sample.
Acceptance Criteria:
Mean recovery should be within 98.0% to 102.0% at each level.
Measures the degree of scatter between a series of measurements.
Protocol:
Repeatability (Intra-day precision):
Prepare six individual samples at 100% of the target concentration.
Analyze them on the same day, with the same analyst and instrument.
Intermediate Precision (Inter-day precision):
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
Relative Standard Deviation (RSD): ≤ 2.0% for both repeatability and intermediate precision.
The lowest concentrations of analyte that can be reliably detected and quantified.
Protocol:
Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
S/N Method: Determine the concentration that yields a S/N ratio of 3:1 for LOD and 10:1 for LOQ.[10]
Calibration Curve Method: LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve.
Acceptance Criteria:
The LOQ must be verified for accuracy and precision.
Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
Introduce small variations to the nominal method parameters, one at a time.
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2 °C)
Mobile Phase pH (± 0.1 units)
Analyze a system suitability solution under each condition.
Acceptance Criteria:
System suitability parameters (e.g., tailing factor, resolution, theoretical plates) must remain within the pre-defined limits for all variations.
Summary of Validation Data (Hypothetical)
Parameter
Result
ICH Acceptance Criteria
Status
Specificity
Baseline resolution, Peak Purity > 0.999
No co-elution, peak is pure
Pass
Linearity (r²)
0.9995
≥ 0.999
Pass
Range
50 - 150 µg/mL
Covers normal analytical range
Pass
Accuracy (% Recovery)
99.2% - 101.5%
98.0% - 102.0%
Pass
Precision (RSD)
- Repeatability
0.85%
≤ 2.0%
Pass
- Intermediate
1.10%
≤ 2.0%
Pass
LOD
0.05 µg/mL
N/A
Pass
LOQ
0.15 µg/mL
Verified for accuracy/precision
Pass
Robustness
SST parameters met under all conditions
SST criteria must be met
Pass
Conclusion and Final Recommendation
While classical methods like titration can provide a simple assay for bulk 6-Bromomethyl-nicotinic acid hydrobromide, they are fundamentally non-specific and unsuitable for modern pharmaceutical quality control. A fully validated, stability-indicating RP-HPLC method is unequivocally the superior choice. It provides a single, robust system for determining identity, assay, and purity, and for monitoring the stability of this reactive intermediate. The investment in developing and validating such a method is essential for ensuring product quality, meeting regulatory expectations, and ultimately, safeguarding patient safety. The detailed protocol provided herein serves as a comprehensive template for this critical analytical endeavor.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastatin and Nicotinic Acid from Their Combined Dosage Form. ResearchGate. [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology. [Link]
Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. Bibliomed. [Link]
Quality Guidelines. International Council for Harmonisation. [Link]
ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation. [Link]
Development and Validation of New Stability-Indicating RP-HPLC Method for Estimation of Nicotinamide and Salicylic Acid from Topical. IJNRD. [Link]
A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. PMC, National Center for Biotechnology Information. [Link]
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Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Applicable Chemistry. [Link]
Toxicological Profile for Bromoform and Dibromochloromethane. Agency for Toxic Substances and Disease Registry. [Link]
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
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Determination of bromine number according ASTM D 1159. Xylem Analytics. [Link]
Chromatographic and Capillary Electrophoretic Methods for the Analysis of Nicotinic Acid and Its Metabolites. PubMed. [Link]
Detection and Assay of Medicinal Nicotinic Acid Utilizing Isocratic High Performance Liquid Chromatography. Googleapis.com. [Link]
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A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. PMC, National Center for Biotechnology Information. [Link]
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Analysis of methylnicotinate solutions by HPLC. Representative... ResearchGate. [Link]
HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. SIELC Technologies. [Link]
Fast, Sensitive and Robust Determination of Nicotinic Acid (Vitamin B 3 ) Contents in Coffee Beverages Depending on the Degree of Roasting and Brewing Technique. MDPI. [Link]
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GC-MS Fragmentation Patterns of 6-Bromomethyl-nicotinic Acid Hydrobromide: A Comparative Analytical Guide
6-Bromomethyl-nicotinic acid hydrobromide (CAS: 1965309-29-8) is a highly versatile, bifunctional pyridine derivative utilized extensively as a building block in pharmaceutical synthesis and coordination chemistry. Chara...
Author: BenchChem Technical Support Team. Date: March 2026
6-Bromomethyl-nicotinic acid hydrobromide (CAS: 1965309-29-8) is a highly versatile, bifunctional pyridine derivative utilized extensively as a building block in pharmaceutical synthesis and coordination chemistry. Characterized by a bromomethyl group and a carboxylic acid moiety on a pyridine ring, it presents unique analytical challenges.
As a Senior Application Scientist, I have designed this guide to objectively evaluate the Gas Chromatography-Mass Spectrometry (GC-MS) performance of this compound. Because direct GC-MS analysis of hydrobromide salts and free carboxylic acids leads to thermal degradation and column adsorption, this guide emphasizes the causality behind necessary sample preparation (derivatization) and compares the resulting fragmentation patterns against structural alternatives.
The Causality of Experimental Choices: Overcoming Analytical Barriers
To achieve a self-validating and reproducible GC-MS protocol, we must address the physicochemical properties of 6-Bromomethyl-nicotinic acid hydrobromide:
The Hydrobromide Salt Issue: Injecting a hydrobromide salt directly into a GC system causes severe peak tailing, degradation of the polysiloxane stationary phase (e.g., DB-5MS), and contamination of the MS ion source. Solution: A free-base conversion (neutralization) step is mandatory prior to derivatization.
The Carboxylic Acid Issue: Polar carboxyl groups (-COOH) form strong intermolecular hydrogen bonds, drastically reducing volatility. Solution: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]. The TMCS acts as a crucial catalyst, driving the replacement of the acidic proton with a trimethylsilyl (TMS) group to form a volatile, thermally stable ester[2].
Caption: Step-by-step GC-MS analytical workflow for hydrobromide salt derivatives.
Mechanistic Fragmentation Pathways (EI-MS at 70 eV)
Under standard Electron Ionization (EI) at 70 eV, the TMS-derivatized 6-Bromomethyl-nicotinic acid (Molecular Formula:
C10H14BrNO2Si
, Exact Mass: ~287 Da) exhibits highly predictable fragmentation mechanics[3].
Isotopic Signature: Because bromine possesses two stable isotopes (
79Br
and
81Br
) in a roughly 1:1 natural abundance, the molecular ion
[M]∙+
will present as a distinct doublet at m/z 287 and 289. This
M:M+2
pattern is the primary diagnostic feature for confirming the intact bromomethyl group[3].
Loss of Bromine Radical (
[M−Br]+
): The weakest bond in the molecule is the
C−Br
bond. Cleavage yields a highly stable, resonance-stabilized pyridinium-methyl cation at m/z 208. This peak is typically the base peak (100% relative abundance)[3][4].
Silyl Group Fragmentation: Typical of TMS esters, a loss of a methyl radical from the TMS group (
[M−CH3]+
) produces a minor peak at m/z 272.
Caption: Predicted EI-MS fragmentation pathway of TMS-derivatized 6-Bromomethyl-nicotinic acid.
Comparative Performance Analysis
To contextualize the performance of 6-Bromomethyl-nicotinic acid hydrobromide, we compare it against two structural alternatives: Ethyl 6-(bromomethyl)nicotinate (a pre-esterified analog) and 6-Methylnicotinic acid (a non-halogenated analog).
Table 1: GC-MS Performance and Fragmentation Comparison
Compound
Derivatization Required?
Molecular Ion
[M]∙+
Base Peak
Key Diagnostic Fragments
Analytical Stability
6-Bromomethyl-nicotinic acid (TMS)
Yes (Neutralization + BSTFA)
m/z 287, 289 (1:1)
m/z 208
[M−Br]+
m/z 272, 170
High (post-derivatization). Prone to moisture degradation if TMS seal breaks.
Ethyl 6-(bromomethyl)nicotinate
No (Direct Injection)
m/z 243, 245 (1:1)
m/z 164
[M−Br]+
m/z 198
[M−OEt]+
Excellent. Pre-esterified form bypasses derivatization bottlenecks.
6-Methylnicotinic acid (TMS)
Yes (BSTFA only)
m/z 209
m/z 194
[M−CH3]+
m/z 150, 92
Very High. Lack of labile
C−Br
bond increases molecular ion intensity.
Application Insight: If your workflow requires high-throughput screening without the bottleneck of sample derivatization, substituting the hydrobromide salt with the pre-esterified Ethyl 6-(bromomethyl)nicotinate is highly recommended. However, if the free acid form is chemically necessary for downstream synthesis, the BSTFA derivatization protocol below ensures flawless GC-MS quantification[5].
Self-Validating Experimental Protocol
This protocol is engineered to prevent column degradation while ensuring 100% conversion of the carboxylic acid to its TMS ester.
Phase 1: Sample Preparation & Derivatization
Free Base Conversion: Dissolve 2 mg of 6-Bromomethyl-nicotinic acid hydrobromide in 500 µL of anhydrous pyridine. The pyridine acts as both the solvent and a weak base to neutralize the HBr, preventing it from quenching the silylation reagent.
Silylation: Add 100 µL of BSTFA containing 1% TMCS to the solution[1][2].
Incubation: Vortex the mixture for 30 seconds and incubate in a heating block at 70 °C for 60 minutes to ensure complete derivatization[5].
Dilution: Allow the vial to cool to room temperature, then dilute with 500 µL of LC-MS grade hexane. Centrifuge at 10,000 rpm for 3 minutes to pellet any insoluble pyridinium bromide salts. Transfer the supernatant to a GC autosampler vial.
Phase 2: Instrumental Conditions (GC-MS)
Injector: Split/splitless inlet at 250 °C; Split ratio 10:1.
Column: Non-polar DB-5MS (30 m × 0.25 mm × 0.25 µm film thickness)[3].
Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.
Oven Program: Initial temperature 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
Mass Spectrometer: Electron Ionization (EI) source at 70 eV; Source temperature 230 °C; Quadrupole temperature 150 °C. Scan range: m/z 50 to 400.
References
SpectraBase. 2,6-Bis(bromomethyl)pyridine - MS (GC) Spectrum. Available at: [Link]
Analytical Chemistry (ACS Publications). Development of a Quantitative Metabolomic Approach to Study Clinical Human Fecal Water Metabolome Based on Trimethylsilylation Derivatization and GC/MS Analysis. Available at: [Link]
MDPI. Gas Chromatography-Mass Spectrometry Based Midgut Metabolomics Reveals the Metabolic Perturbations under NaF Stress in Bombyx mori. Available at: [Link]
Frontiers. Untargeted GC-MS and FT-NIR study of the effect of 14 processing methods on the volatile components of Polygonatum kingianum. Available at: [Link]
Benchmarking coupling efficiency of 6-Bromomethyl-nicotinic acid hydrobromide
An in-depth technical analysis of bifunctional pyridine derivatives reveals that scaffold selection fundamentally dictates synthetic efficiency. For researchers assembling complex pharmacophores—such as Hedgehog signalin...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of bifunctional pyridine derivatives reveals that scaffold selection fundamentally dictates synthetic efficiency. For researchers assembling complex pharmacophores—such as Hedgehog signaling antagonists or Caspase-3 inhibitors—6-Bromomethyl-nicotinic acid hydrobromide (CAS 1965309-29-8) provides two orthogonal reactive sites: a carboxylic acid for amidation and a bromomethyl group for nucleophilic substitution (SN2).
This guide objectively benchmarks the coupling efficiency of the bromomethyl hydrobromide salt against its chlorinated analog, 1 [4], and the unhalogenated precursor, 6-methylnicotinic acid, providing actionable, self-validating protocols for drug development professionals.
Mechanistic Rationale: The Superiority of the Hydrobromide Salt
When designing a synthetic route, the choice between a free base, a chloride, or a bromide salt is not arbitrary; it is governed by reaction kinetics and reagent stability. The causality behind utilizing the hydrobromide salt of 6-bromomethyl-nicotinic acid rests on two chemical pillars:
Leaving Group Thermodynamics: Bromide is a significantly better leaving group than chloride due to its larger atomic radius and lower C–Br bond dissociation energy. This translates to rapid SN2 kinetics at room temperature. In contrast, chloromethyl derivatives often suffer from sluggish reactivity, necessitating harsh heating or the addition of sodium iodide (Finkelstein conditions) to force the reaction.
Autopolymerization Prevention: A critical flaw of free-base 6-bromomethylnicotinic acid is its tendency to undergo intermolecular self-alkylation. The nucleophilic pyridine nitrogen of one molecule attacks the electrophilic bromomethyl group of another, leading to insoluble oligomers. By supplying the reagent as a hydrobromide salt, the pyridine nitrogen is protonated, rendering it non-nucleophilic. This preserves the monomeric state and ensures long-term shelf stability.
Caption: Mechanistic rationale demonstrating how the hydrobromide salt prevents autopolymerization.
Comparative Benchmarking Data
To objectively evaluate performance, we benchmarked 6-Bromomethyl-nicotinic acid hydrobromide against its primary alternatives across standard pharmaceutical coupling workflows.
As an application scientist, I emphasize methodologies that build in their own quality control. The dual-site reactivity of this scaffold requires orthogonal functionalization: amidation must occur without triggering premature SN2 displacement.
Protocol 1: Carboxyl Amidation (Peptide Coupling)
Goal: Form an amide bond at the C3 position while preserving the C6 bromomethyl group.
Causality of Reagent Choice: We utilize EDC·HCl and HOBt. Unlike HATU, which requires a strong base like DIPEA that could prematurely deprotonate the pyridine ring and trigger unwanted side reactions with the bromomethyl group, EDC/HOBt can be run under mildly basic to neutral conditions, protecting the SN2 site.
Activation: Dissolve 6-Bromomethyl-nicotinic acid hydrobromide (1.0 eq) in anhydrous DMF at 0°C. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 15 minutes to form the active ester.
Coupling: Slowly add the target primary or secondary amine (1.0 eq). Add N-methylmorpholine (NMM) dropwise until the pH reaches ~7.0. Do not use excess DIPEA.
Self-Validation Checkpoint: After 4 hours, pull a 10 µL aliquot, quench in H2O/MeCN, and analyze via LC-MS. The presence of the [M+H]+ peak corresponding to the brominated amide confirms successful coupling without halide hydrolysis.
Workup: Dilute with EtOAc, wash with 5% aqueous citric acid (to remove unreacted amine) and brine. Dry over Na2SO4 and concentrate.
Protocol 2: SN2 Displacement of the Bromomethyl Group
Goal: Introduce a nucleophile (amine, thiol, or alkoxide) at the C6 benzylic position of the intermediate generated in Protocol 1.
Reaction Setup: Dissolve the bromomethyl nicotinamide intermediate (1.0 eq) in anhydrous acetonitrile.
Nucleophilic Attack: Add the desired nucleophile (1.2 eq) and anhydrous K2CO3 (2.0 eq). Stir at room temperature. Note: Heating is rarely required due to the high electrophilicity of the benzylic bromide.
Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 1:1). The highly UV-active starting material spot should completely disappear within 2 hours, replaced by a more polar product spot.
Isolation: Filter the suspension to remove inorganic salts, concentrate the filtrate in vacuo, and purify via flash chromatography.
Caption: Self-validating workflow for the orthogonal dual-site functionalization of the HBr salt.
Authoritative Grounding & Field Applications
The strategic advantage of 6-bromomethyl-nicotinic acid derivatives is heavily documented in the synthesis of targeted therapeutics. For instance, during the development of 2[1], the bromomethyl ester was crucial for extended tethering and structure-based drug design, allowing rapid library generation via thiol displacement.
Similarly, 3 [3] rely on the highly efficient SN2 coupling of 6-(bromomethyl)nicotinic acid with complex anilines to form potent cell-cycle antagonists. In contrast, attempts to synthesize 4 [2] via the direct in situ bromination of 6-methylnicotinic acid often result in lower overall yields and complex purification profiles due to the harsh radical conditions required (NBS/AIBN reflux). This fundamentally validates the procurement and utilization of the pre-synthesized, stabilized hydrobromide salt for high-throughput medicinal chemistry.
References
Identification of Potent and Selective Small-Molecule Inhibitors of Caspase-3 through the Use of Extended Tethering and Structure-Based Drug Design
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
US20040092529A1 - Methods of using piperazine derivatives
Source: Google Patents
URL
CN101072755A - Pyridyl-based inhibitors of Hedgehog signaling
Source: Google Patents
URL
A Senior Application Scientist's Guide to Handling 6-Bromomethyl-nicotinic acid hydrobromide: PPE, Operations, and Disposal
As researchers dedicated to advancing drug development, our work with reactive intermediates like 6-Bromomethyl-nicotinic acid hydrobromide demands a safety-first mindset grounded in deep technical understanding. This co...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers dedicated to advancing drug development, our work with reactive intermediates like 6-Bromomethyl-nicotinic acid hydrobromide demands a safety-first mindset grounded in deep technical understanding. This compound, while a valuable building block, possesses a combination of hazards—corrosivity from its hydrobromide salt, irritation, and reactivity from the bromomethyl group—that necessitate stringent handling protocols. This guide provides an integrated safety and operational plan, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Assessment: Understanding the 'Why'
6-Bromomethyl-nicotinic acid hydrobromide is a solid organic compound that presents a multi-faceted risk profile. Its primary hazards stem from its chemical nature:
Corrosivity: As a hydrobromide salt of a carboxylic acid, it is acidic and corrosive. As a solid, its dust can react with moisture on the skin, in the eyes, or within the respiratory tract, causing severe irritation and chemical burns.[1][2]
Irritation: The compound is a known skin and eye irritant.[3] The bromomethyl functional group is a lachrymator, meaning its vapors or dust can cause significant eye irritation and tearing.[4]
Inhalation Hazard: Fine powders of this compound can easily become airborne, creating a respiratory hazard. Inhaling the dust can lead to severe irritation of the respiratory tract.[2][3][5]
Adherence to the following protocols is not merely about compliance; it is about creating a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risks of exposure, such as dust generation or splashing.[5] All handling of this compound must, at a minimum, be performed inside a certified chemical fume hood.[1][6]
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing Solid Compound
Chemical splash goggles and a full-face shield.[1][6]
Air-purifying respirator with appropriate cartridges may be necessary if dust is airborne.[5]
Eye and Face Protection : Because the dust is corrosive and lachrymatory, safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes.[6] A full-face shield is mandatory to protect the rest of the face from both dust and potential splashes during dissolution.[1]
Hand Protection : Double-gloving provides a critical layer of defense. Should the outer glove become contaminated, it can be removed without exposing the skin. Nitrile gloves offer good protection for incidental contact.[1][5]
Body Protection : A lab coat is standard, but a chemical-resistant apron is crucial when handling solutions to protect against corrosive splashes that could saturate clothing.[1][6]
Respiratory Protection : A chemical fume hood is the primary engineering control to prevent inhalation of dust and vapors.[1][2] Its proper use is non-negotiable.
Operational Protocols: A Step-by-Step Guide
3.1. Safe Handling and Weighing of Solid
Preparation : Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[8] Have a spill kit ready.
Fume Hood : Perform all manipulations within a certified chemical fume hood with the sash at the lowest practical height.
Don PPE : Wear the appropriate PPE as detailed in the table above for "Weighing Solid Compound."
Weighing : Use a tared weigh boat or glassine paper. Handle the container gently to minimize puffing of the fine powder. Do not use a brush to transfer solid; use a spatula carefully.
Closure : Immediately and securely close the primary container after dispensing.
Cleanup : Wipe the spatula and weighing area with a damp paper towel to collect any residual dust, and dispose of the towel in the designated solid halogenated waste container.
3.2. Waste Disposal Plan
Improper disposal of brominated organic compounds can cause significant environmental harm.[9] This compound must be treated as hazardous halogenated waste.
Segregation is Key : All waste streams containing 6-Bromomethyl-nicotinic acid hydrobromide must be segregated into a container labeled "Halogenated Organic Waste."[9] Do not mix with non-halogenated waste.[9]
Solid Waste : Place contaminated items such as used gloves, weigh paper, and paper towels directly into a designated, sealed plastic bag or container for solid halogenated hazardous waste.[9]
Aqueous Waste : Collect all aqueous solutions containing the compound in a clearly labeled "Halogenated Aqueous Waste" container.
Organic Waste : Collect all organic solutions containing the compound in a clearly labeled "Halogenated Organic Waste" container.
Disposal : All waste containers must be kept closed when not in use and disposed of through your institution's Environmental Health and Safety (EHS) office.
Logical and Emergency Frameworks
Visualizing workflows is critical for ensuring rapid and correct responses during both routine and emergency situations.
Caption: PPE selection workflow based on task risk.